AMG-548 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H29Cl2N5O |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[(2-amino-3-phenylpropyl)amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C29H27N5O.2ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);2*1H |
InChI Key |
WQZUYJOJJJERDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of AMG-548 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-548 dihydrochloride is a potent and selective, orally active small molecule inhibitor. Contrary to potential initial misconceptions, extensive biochemical and cellular data demonstrate that AMG-548 does not target the P2X7 receptor. Instead, its primary mechanism of action is the highly specific inhibition of the p38α mitogen-activated protein kinase (MAPK). This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of AMG-548 activity, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Selective Inhibition of p38α MAPK
This compound functions as a potent and selective inhibitor of p38α, a key enzyme in the MAPK signaling cascade. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. The selectivity of AMG-548 for p38α over other p38 isoforms and a wide range of other kinases is a defining feature of its pharmacological profile.
The binding of AMG-548 to p38α prevents the phosphorylation of downstream substrates, thereby attenuating the inflammatory response. This targeted inhibition has significant implications for the production of pro-inflammatory cytokines.
Kinase Inhibitory Potency and Selectivity
Quantitative analysis of AMG-548's inhibitory activity reveals a high affinity for p38α. The table below summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) against various kinases, highlighting its selectivity.[1][2][3][4][5]
| Target Kinase | Ki (nM) | IC50 (nM) | Fold Selectivity vs. p38α |
| p38α | 0.5 | - | 1 |
| p38β | 36 | - | 72 |
| p38γ | 2600 | - | 5200 |
| p38δ | 4100 | - | 8200 |
| JNK2 | 39 | - | 78 |
| JNK3 | 61 | - | 122 |
| TNFα (LPS-stimulated whole blood) | - | 3 | - |
| IL-1β (LPS-stimulated whole blood) | - | 7 | - |
| IL-8 (TNFα-induced whole blood) | - | 0.7 | - |
| IL-6 (IL-1β-induced whole blood) | - | 1.3 | - |
Downstream Signaling Consequences
By inhibiting p38α, AMG-548 effectively blocks the signaling cascade responsible for the production of several key inflammatory mediators. This is demonstrated by its potent inhibition of cytokine release in human whole blood assays.[1][2]
Off-Target Activity: Inhibition of Wnt Signaling via Casein Kinase 1 (CK1) Isoforms
In addition to its primary activity against p38α, AMG-548 has been shown to inhibit the Wnt signaling pathway. This occurs through the direct inhibition of Casein kinase 1 isoforms δ and ε (CK1δ/ε).[1][2][3] This cross-reactivity is an important consideration in the overall pharmacological profile of the compound.
Signaling Pathway Diagrams
To visually represent the mechanism of action of AMG-548, the following diagrams illustrate the canonical p38 MAPK signaling pathway and the point of inhibition by AMG-548, as well as its off-target effects on the Wnt signaling pathway.
Caption: The p38 MAPK signaling pathway and the inhibitory action of AMG-548.
Caption: Off-target inhibition of the Wnt signaling pathway by AMG-548.
Experimental Protocols
The following outlines the general methodologies employed to characterize the mechanism of action of AMG-548.
Kinase Inhibition Assays
-
Objective: To determine the inhibitory potency (Ki) of AMG-548 against a panel of purified kinases.
-
Methodology:
-
Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.
-
AMG-548 is added in a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
Ki values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Human Whole Blood Assays
-
Objective: To assess the functional activity of AMG-548 in a complex biological matrix by measuring the inhibition of cytokine production.
-
Methodology:
-
Freshly drawn human whole blood is pre-incubated with various concentrations of AMG-548.
-
Inflammatory stimuli are added to induce cytokine production (e.g., lipopolysaccharide [LPS] to stimulate TNFα and IL-1β; TNFα to stimulate IL-8; IL-1β to stimulate IL-6).
-
The blood is incubated for a specified time at 37°C.
-
Plasma is separated by centrifugation.
-
Cytokine levels in the plasma are quantified using enzyme-linked immunosorbent assays (ELISA).
-
IC50 values are determined by plotting the percentage of inhibition against the log concentration of AMG-548.
-
Wnt Signaling Assay (hDvl2 Shift)
-
Objective: To evaluate the effect of AMG-548 on the Wnt signaling pathway.
-
Methodology:
-
Cells expressing human Dishevelled-2 (hDvl2) are treated with AMG-548 at a specified concentration (e.g., 10 µM).[2]
-
Wnt signaling is activated, typically leading to a phosphorylation-dependent electrophoretic mobility shift of hDvl2.
-
Cell lysates are prepared and subjected to SDS-PAGE and Western blotting using an anti-hDvl2 antibody.
-
Inhibition of the hDvl2 mobility shift indicates disruption of the Wnt signaling cascade.
-
Pharmacokinetics
Pharmacokinetic studies in preclinical models provide insights into the oral bioavailability and half-life of AMG-548.[1][2]
| Species | Oral Bioavailability (F%) | Half-life (t1/2, hours) |
| Rat | 62 | 4.6 |
| Dog | 47 | 7.3 |
Conclusion
This compound is a selective p38α MAPK inhibitor with potent anti-inflammatory properties demonstrated through the inhibition of key pro-inflammatory cytokines. Its well-defined mechanism of action, coupled with oral bioavailability, has positioned it as a significant tool for research in inflammatory diseases. It is crucial for researchers to note its cross-reactivity with CK1δ/ε and the resulting inhibition of the Wnt signaling pathway when designing and interpreting experimental outcomes. The data and methodologies presented in this guide provide a comprehensive foundation for further investigation and development of this and related compounds.
References
AMG-548 Dihydrochloride: A Technical Guide to its p38α Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AMG-548 dihydrochloride, a potent inhibitor of p38 mitogen-activated protein kinase alpha (p38α). The document details its inhibitory activity against p38 isoforms and other kinases, outlines the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of AMG-548 Selectivity
The selectivity of AMG-548 has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory activities.
Table 1: Inhibitory Activity of AMG-548 against p38 Isoforms
| Target | Ki (nM) | IC50 (nM) | Fold Selectivity vs. p38α (based on Ki) |
| p38α | 0.5[1][2][3] | 0.5[4] | 1 |
| p38β | 3.6[3] | 3.6[4] | 7.2 |
| p38γ | 2600[1][3][4] | 2600[4] | 5200 |
| p38δ | 4100[1][3][4] | 4100[4] | 8200 |
Table 2: Inhibitory Activity of AMG-548 against Other Kinases
| Target | Ki (nM) |
| JNK2 | 39[1][2] |
| JNK3 | 61[1][2] |
| Casein Kinase Iδ (CKIδ) | Inhibition reported[4] |
| Casein Kinase Iε (CKIε) | Inhibition reported[4] |
AMG-548 also demonstrates over 1000-fold selectivity against a panel of 36 other kinases[3].
Table 3: Cellular Activity of AMG-548 in Human Whole Blood
| Stimulus | Measured Cytokine | IC50 (nM) |
| LPS | TNFα | 3[1][2][3] |
| LPS | IL-1β | 7[1] |
| TNFα | IL-8 | 0.7[1] |
| IL-1β | IL-6 | 1.3[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following sections describe the protocols for key experiments cited in the characterization of AMG-548.
In Vitro Kinase Inhibition Assay (for Ki/IC50 Determination)
This assay quantifies the inhibitory potency of a compound against a purified kinase.
Objective: To determine the concentration of AMG-548 required to inhibit 50% of the activity (IC50) of p38 isoforms and other kinases, and to calculate the inhibitor constant (Ki).
Materials:
-
Purified recombinant human p38α, p38β, p38γ, p38δ, and other kinases of interest.
-
Specific peptide substrate for each kinase (e.g., ATF-2 for p38).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods).
-
Kinase reaction termination solution (e.g., phosphoric acid).
-
Filter plates or other separation matrix.
-
Scintillation counter or luminescence/fluorescence plate reader.
Procedure:
-
Compound Preparation: Perform serial dilutions of the AMG-548 stock solution to create a range of concentrations.
-
Kinase Reaction:
-
In a microplate, combine the kinase, its specific substrate, and the assay buffer.
-
Add the diluted AMG-548 or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the termination solution.
-
Transfer the reaction mixture to a filter plate to separate the phosphorylated substrate from the unreacted ATP.
-
Wash the filter plate to remove residual ATP.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, detection can be based on luminescence or fluorescence.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the AMG-548 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which also takes into account the ATP concentration used in the assay.
-
Human Whole Blood Assay for Cytokine Inhibition
This cellular assay measures the effect of a compound on the production of inflammatory cytokines in a physiologically relevant ex vivo system.
Objective: To determine the IC50 of AMG-548 for the inhibition of LPS-induced TNFα and IL-1β production.
Materials:
-
Freshly drawn human whole blood from healthy donors.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound stock solution in DMSO.
-
RPMI 1640 medium.
-
ELISA kits for human TNFα and IL-1β.
Procedure:
-
Blood Collection: Collect whole blood into heparinized tubes.
-
Compound Incubation:
-
In a 96-well plate, add small aliquots of serially diluted AMG-548.
-
Add the whole blood to each well and incubate for a predefined period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration known to induce robust cytokine production (e.g., 100 ng/mL). Include a non-stimulated control.
-
Incubate for an extended period (e.g., 4-6 hours for TNFα, 18-24 hours for IL-1β) at 37°C.
-
-
Plasma Separation:
-
Centrifuge the plate to separate the plasma from the blood cells.
-
Carefully collect the plasma supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of TNFα and IL-1β in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production at each concentration of AMG-548 relative to the DMSO-treated, LPS-stimulated control.
-
Plot the percentage inhibition against the logarithm of the AMG-548 concentration and fit the data to determine the IC50 value.
-
Cellular Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)
This assay is used to investigate off-target effects, such as the observed inhibition of the Wnt/β-catenin pathway by AMG-548.[4]
Objective: To quantify the inhibitory effect of AMG-548 on Wnt/β-catenin signaling.
Materials:
-
A cell line engineered to express a β-catenin-responsive luciferase reporter (e.g., SuperTOPflash).
-
Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
-
This compound stock solution in DMSO.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cell line in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of AMG-548 for a short period before stimulation.
-
Pathway Activation: Add the Wnt pathway agonist to the wells to stimulate the reporter gene expression. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 16-24 hours).
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to cell viability if necessary (e.g., using a parallel MTT assay or a multiplexed viability dye).
-
Calculate the percentage inhibition of the Wnt-induced luciferase signal at each AMG-548 concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stresses and inflammatory cytokines.[5][6][7] AMG-548 specifically targets p38α, a central node in this pathway.
Caption: The p38 MAPK signaling cascade initiated by extracellular stimuli.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for characterizing the selectivity of a kinase inhibitor like AMG-548.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 548 (3920) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
AMG-548 Dihydrochloride: A Technical Guide to its Signaling Pathways and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-548 dihydrochloride is a potent and highly selective, orally bioavailable inhibitor of the p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in the pathogenesis of inflammatory diseases. Consequently, p38α has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the signaling pathways modulated by AMG-548, its mechanism of action, and its pharmacological properties. In addition to its on-target effects, this document will also explore the off-target activities of AMG-548, particularly its influence on the Wnt/β-catenin signaling pathway through the inhibition of Casein Kinase 1 (CK1) isoforms. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on p38 MAPK inhibitors and related signaling pathways.
Introduction
The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress. Of the four p38 isoforms (α, β, γ, and δ), p38α is the most extensively studied and is considered the primary mediator of the inflammatory response. Upon activation, p38α phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines and other inflammatory mediators. Given its central role in inflammation, the development of selective p38α inhibitors has been a major focus of drug discovery efforts for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. AMG-548 is a potent and selective inhibitor of p38α, and this guide details its effects on cellular signaling.
Core Signaling Pathway: p38 MAPK Inhibition
AMG-548 exerts its primary therapeutic effect by directly inhibiting the kinase activity of p38α. The canonical p38 MAPK signaling pathway is initiated by the activation of upstream MAPK kinase kinases (MAP3Ks) and MAPK kinases (MKKs). MKK3 and MKK6 are the primary activators of p38 MAPKs through dual phosphorylation on threonine and tyrosine residues within the activation loop.
Activated p38α, in turn, phosphorylates and activates a number of downstream targets, most notably MAPK-activated protein kinase 2 (MK2). Activated MK2 plays a crucial role in post-transcriptional regulation of inflammatory cytokine production by stabilizing the mRNAs of cytokines such as TNF-α and IL-6. By inhibiting p38α, AMG-548 prevents the activation of MK2 and other downstream substrates, thereby suppressing the production of these key inflammatory mediators.
Figure 1: AMG-548 Inhibition of the p38 MAPK Signaling Pathway.
Off-Target Signaling Pathway: Wnt/β-catenin Inhibition
Interestingly, AMG-548 has been shown to exhibit off-target activity by inhibiting the Wnt/β-catenin signaling pathway.[1][2] This effect is not mediated through its primary target, p38α, but rather through the direct inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[1][2]
In the canonical Wnt pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" consisting of Axin, APC, GSK3β, and CK1. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes.
AMG-548's inhibition of CK1δ/ε disrupts the function of the destruction complex, paradoxically leading to an inhibition of the Wnt pathway. While CK1α is a positive regulator of β-catenin degradation within the destruction complex, CK1δ and CK1ε have a role in phosphorylating Dishevelled (Dvl), which is a key step in transducing the Wnt signal and inactivating the destruction complex. By inhibiting CK1δ/ε, AMG-548 prevents the Wnt-induced stabilization of β-catenin.[1][2]
Figure 2: Off-Target Inhibition of the Wnt/β-catenin Pathway by AMG-548.
Quantitative Data
The following tables summarize the key quantitative data for AMG-548, including its inhibitory constants (Ki) against various kinases and its half-maximal inhibitory concentrations (IC50) in cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of AMG-548
| Target Kinase | Ki (nM) | Selectivity vs. p38α | Reference |
| p38α | 0.5 | - | [1] |
| p38β | 36 | 72-fold | [1] |
| p38γ | 2600 | 5200-fold | [1] |
| p38δ | 4100 | 8200-fold | [1] |
| JNK2 | 39 | 78-fold | [1] |
| JNK3 | 61 | 122-fold | [1] |
Table 2: Cellular Activity of AMG-548
| Assay | Cell Type/System | IC50 (nM) | Reference |
| LPS-stimulated TNFα production | Human Whole Blood | 3 | [1] |
| LPS-stimulated IL-1β production | Human Whole Blood | 7 | [1] |
| TNFα-induced IL-8 production | Human Whole Blood | 0.7 | [1] |
| IL-1β-induced IL-6 production | Human Whole Blood | 1.3 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of AMG-548.
p38α Kinase Assay (In Vitro)
This protocol describes a common method for measuring the in vitro kinase activity of p38α and the inhibitory potential of compounds like AMG-548.
Figure 3: A typical workflow for an in vitro p38α kinase assay.
Materials:
-
Recombinant human p38α enzyme
-
p38α substrate (e.g., ATF2, myelin basic protein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of AMG-548 in kinase assay buffer.
-
Enzyme and Inhibitor Incubation: Add recombinant p38α enzyme to the wells of a microplate containing the diluted AMG-548 or vehicle control. Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the p38α substrate and ATP to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
ELISA: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Luminescent Assay: Using a kit like ADP-Glo™ that measures the amount of ADP produced during the kinase reaction.
-
-
Data Analysis: Determine the IC50 value of AMG-548 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Whole Blood LPS-Stimulated TNFα Production Assay (Cell-Based)
This ex vivo assay measures the ability of a compound to inhibit the production of TNF-α in a physiologically relevant setting.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Compound Preparation: Prepare serial dilutions of AMG-548 in RPMI 1640 medium.
-
Blood Treatment: In a 96-well plate, add the diluted AMG-548 or vehicle control to wells containing fresh human whole blood.
-
Stimulation: Add LPS to a final concentration of 1-10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells and carefully collect the plasma supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of AMG-548 and determine the IC50 value as described above.
Pharmacokinetics
While extensive clinical pharmacokinetic data for AMG-548 is not publicly available as it has not progressed to widespread clinical use, preclinical studies have provided some insights. Unfortunately, specific pharmacokinetic parameters for AMG-548 in common preclinical species were not found in the provided search results. For a related compound, VX-548, pharmacokinetic studies in rats have shown gender differences in metabolism and oral bioavailability.[3]
Clinical Development Status
A thorough review of the literature and clinical trial databases indicates that there are no active or completed clinical trials for AMG-548.[4] Initial preclinical data suggested its potential in treating inflammatory conditions like arthritis, however, it does not appear to have advanced into human clinical studies. The clinical trial information that is sometimes associated with "AMG-548" often refers to a different compound, VX-548, which is a NaV1.8 inhibitor being developed for pain management.
Conclusion
This compound is a powerful research tool for investigating the role of the p38α MAPK signaling pathway in various biological processes, particularly in inflammation. Its high potency and selectivity for p38α make it a valuable pharmacological probe. The discovery of its off-target effects on the Wnt/β-catenin pathway via CK1δ/ε inhibition highlights the importance of comprehensive selectivity profiling in drug development and provides an additional avenue for exploring the biological consequences of inhibiting these kinases. While AMG-548 has not progressed to clinical trials, the wealth of preclinical data available, as summarized in this guide, provides a solid foundation for researchers utilizing this compound in their studies.
References
The Potent Inhibition of TNF-α by AMG-548 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism and effect of AMG-548 dihydrochloride on Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine implicated in inflammatory diseases. AMG-548 is a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of TNF-α. This document details the quantitative data on its inhibitory activity, comprehensive experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of a wide range of autoimmune and inflammatory disorders.[1] Consequently, the inhibition of TNF-α production or activity has been a major focus for therapeutic intervention. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates the biosynthesis of TNF-α at both the transcriptional and translational levels.[2][3] this compound has emerged as a potent and selective inhibitor of the p38α isoform, demonstrating significant potential in modulating TNF-α production.[2][4] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of AMG-548's effect on TNF-α.
Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway
AMG-548 exerts its inhibitory effect on TNF-α production by targeting p38α MAPK. The p38 MAPK signaling cascade is activated by various inflammatory stimuli, including lipopolysaccharide (LPS), leading to the activation of downstream substrates that ultimately control TNF-α gene transcription and mRNA translation.[5][6] By selectively binding to and inhibiting the kinase activity of p38α, AMG-548 effectively blocks these downstream events, resulting in a potent suppression of TNF-α synthesis.[2][3]
Signaling Pathway Diagram
Caption: p38α MAPK signaling pathway leading to TNF-α production and its inhibition by AMG-548.
Quantitative Data: Inhibitory Potency of AMG-548
AMG-548 is a highly potent inhibitor of p38α and demonstrates exceptional efficacy in cellular assays measuring TNF-α production. The following tables summarize the key quantitative data available for this compound.
Table 1: Kinase Inhibitory Potency of AMG-548
| Target Kinase | Ki (nM) | Selectivity vs. p38α |
| p38α | 0.5 | - |
| p38β | 36 | 72-fold |
| p38γ | >1000 | >2000-fold |
| p38δ | >1000 | >2000-fold |
| Data sourced from multiple references.[4] |
Table 2: Cellular Inhibitory Activity of AMG-548 on LPS-Stimulated Cytokine Production in Human Whole Blood
| Cytokine | IC50 (nM) |
| TNF-α | 3 |
| IL-1β | 7 |
| Data sourced from multiple references.[4] |
Experimental Protocols
This section provides a detailed, representative protocol for assessing the in vitro efficacy of AMG-548 in inhibiting LPS-induced TNF-α production in a human whole blood assay.
In Vitro Inhibition of LPS-Induced TNF-α Production in Human Whole Blood
Objective: To determine the dose-dependent inhibitory effect of AMG-548 on TNF-α production in human whole blood stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Heparinized whole blood from healthy human donors
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Procedure:
-
Preparation of AMG-548 Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute the stock solution in RPMI 1640 medium to create a series of working concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.
-
Blood Collection and Handling: Collect fresh human whole blood into tubes containing heparin as an anticoagulant. The blood should be used within 2 hours of collection.
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of the diluted AMG-548 working solutions to triplicate wells.
-
Include vehicle control wells (containing RPMI with the same final concentration of DMSO as the compound wells) and unstimulated control wells (containing RPMI with DMSO but no LPS).
-
Add heparinized whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for compound equilibration.
-
-
Stimulation: Prepare a working solution of LPS in RPMI 1640 medium. Add the LPS solution to all wells except for the unstimulated controls to achieve a final concentration that elicits a robust TNF-α response (typically in the range of 10-100 ng/mL).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate to pellet the blood cells. Carefully collect the plasma supernatant from each well without disturbing the cell pellet.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected plasma supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the mean TNF-α concentration for each condition (unstimulated, vehicle control, and each AMG-548 concentration).
-
Subtract the mean TNF-α concentration of the unstimulated control from all other values to determine the net LPS-induced TNF-α production.
-
Calculate the percentage inhibition of TNF-α production for each AMG-548 concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the AMG-548 concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of AMG-548 that causes 50% inhibition of TNF-α production) from the dose-response curve using non-linear regression analysis.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on AMG-548 Dihydrochloride and its Interaction with the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMG-548 dihydrochloride, a compound initially developed as a potent p38α mitogen-activated protein kinase (MAPK) inhibitor, and its subsequent discovery as an inhibitor of the canonical Wnt signaling pathway. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways involved.
Introduction: From p38 MAPK to Wnt Signaling Inhibition
AMG-548 is an orally active and selective inhibitor of p38α MAPK, with a high affinity (Ki) of 0.5 nM.[1][2] It also demonstrates potent activity in cellular assays, such as inhibiting TNFα production in lipopolysaccharide (LPS)-stimulated whole blood with an IC50 of 3 nM.[2][3] While extensively characterized as a p38 MAPK inhibitor, further investigation revealed that AMG-548 also modulates the Wnt/β-catenin signaling cascade.[2][3][4]
Crucially, the inhibition of the Wnt pathway by AMG-548 is not mediated by its primary target, p38 MAPK. Instead, this effect is attributed to off-target activity against Casein Kinase 1 (CK1) isoforms δ and ε.[4] This discovery has significant implications for the interpretation of studies using AMG-548 and highlights the importance of comprehensive kinase profiling. This guide will focus on this off-target effect and its implications for Wnt signaling research.
Quantitative Data Presentation
The inhibitory activity of this compound against its primary p38 MAPK targets and its off-target Wnt pathway-related kinases are summarized below. This data is compiled from in vitro kinase assays and cell-based functional screens.
Table 1: Inhibitory Activity of AMG-548 against p38 MAPK Isoforms
| Target | Inhibition Constant (Ki) |
| p38α | 0.5 nM |
| p38β | 36 nM |
| p38γ | 2600 nM |
| p38δ | 4100 nM |
| JNK2 | 39 nM |
| JNK3 | 61 nM |
Data sourced from MedChemExpress.[2][3]
Table 2: Inhibitory Activity of AMG-548 on Wnt Signaling and Related Kinases
| Assay/Target | IC50 Value |
| Wnt-3a-stimulated β-catenin nuclear entry | 1.1 µM |
| Casein Kinase 1δ (CK1δ) | 0.24 µM |
| Casein Kinase 1ε (CK1ε) | 0.08 µM |
Data sourced from Verkaar F, et al. (2011).[4]
Table 3: Cellular Functional Assays related to Inflammation
| Assay | IC50 Value |
| LPS-stimulated TNFα production (human whole blood) | 3 nM |
| LPS-stimulated IL-1β production (human whole blood) | 7 nM |
| TNFα-induced IL-8 production (human whole blood) | 0.7 nM |
| IL-1β-induced IL-6 production (human whole blood) | 1.3 nM |
Data sourced from MedChemExpress.[2][3]
Mechanism of Action in the Wnt Signaling Pathway
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. In the "off-state" (absence of a Wnt ligand), a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
In the "on-state," Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors. This leads to the recruitment of Dishevelled (Dvl) and the phosphorylation of LRP5/6, which in turn inactivates the destruction complex. As a result, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes.
CK1δ and CK1ε are key positive regulators of the Wnt pathway, involved in the phosphorylation of both LRP6 and β-catenin (priming it for GSK3 phosphorylation). AMG-548 exerts its inhibitory effect on this pathway by directly inhibiting the kinase activity of CK1δ and CK1ε.[4] This inhibition prevents the necessary phosphorylation events that lead to the stabilization of β-catenin, thereby keeping the pathway in an "off-state" even in the presence of Wnt ligands.
For comparison, another class of Wnt pathway inhibitors, the Tankyrase inhibitors (e.g., XAV939), function differently. Tankyrases are poly(ADP-ribose) polymerases that mark the destruction complex scaffold protein, Axin, for degradation. By inhibiting Tankyrase, these compounds lead to the stabilization and accumulation of Axin, which enhances the activity of the β-catenin destruction complex and suppresses Wnt signaling.
Caption: Canonical Wnt signaling and points of inhibition by AMG-548 and Tankyrase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This cell-based assay was used to quantify the inhibition of Wnt-3a-stimulated nuclear entry of β-catenin by AMG-548.[4]
-
Principle: The assay relies on the complementation of two fragments of the β-galactosidase enzyme. β-catenin is tagged with a small peptide fragment of the enzyme. The larger, corresponding fragment of the enzyme is expressed exclusively in the nucleus. When Wnt signaling is activated, the β-catenin-peptide fusion protein translocates to the nucleus, where it complements the larger fragment, reconstituting a functional β-galactosidase enzyme. The enzyme's activity, measured by a luminescent or colorimetric substrate, is directly proportional to the amount of nuclear β-catenin.
-
Cell Line: HEK293 cells stably expressing the nuclear β-galactosidase fragment and transiently transfected with the β-catenin-peptide fragment fusion construct.
-
Protocol Outline:
-
Cell Plating: Plate the engineered HEK293 cells in 96-well or 384-well plates.
-
Compound Treatment: Add serial dilutions of AMG-548 to the wells.
-
Wnt Stimulation: Add a constant concentration of recombinant Wnt-3a (e.g., 10 nM) to all wells except for the negative controls to stimulate β-catenin nuclear translocation.
-
Incubation: Incubate the plates for a defined period (e.g., 4-6 hours) at 37°C.
-
Lysis and Detection: Lyse the cells and add the β-galactosidase substrate (e.g., a luminescent substrate like Galacto-Star™).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to controls (no Wnt stimulation and Wnt stimulation with vehicle) and plot the dose-response curve to calculate the IC50 value.
-
References
AMG-548 Dihydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AMG-548 dihydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This document consolidates key chemical and biological data, experimental methodologies, and relevant signaling pathways to support research and development efforts.
Core Compound Identification and Properties
AMG-548 is a well-characterized small molecule inhibitor with distinct properties for its free base and dihydrochloride salt forms. The dihydrochloride salt is often used for its improved solubility and stability in experimental settings.
| Property | This compound | AMG-548 (Free Base) |
| CAS Number | 2518299-32-4[1][2][3] | 864249-60-5[4][5][6] |
| Molecular Formula | C29H29Cl2N5O[3][4] | C29H27N5O[6] |
| Molecular Weight | 534.48 g/mol [3][4] | 461.56 g/mol [6] |
| Purity | ≥98%[4] | ≥98% |
| Appearance | Solid[2][4] | Solid |
Biological Activity and Selectivity
AMG-548 is a highly potent and selective inhibitor of the p38α MAPK isoform. Its selectivity has been profiled against other p38 isoforms and a broader panel of kinases.
In Vitro Kinase Inhibitory Activity
| Target | Ki (nM) | Notes |
| p38α | 0.5[1] | Primary target, showing high-affinity inhibition. |
| p38β | 36[1] | Slight selectivity over p38α. |
| p38γ | 2600[1] | Over 1000-fold selectivity against this isoform.[1] |
| p38δ | 4100[1] | Over 1000-fold selectivity against this isoform.[1] |
| JNK2 | 39[1][5] | Modest selectivity. |
| JNK3 | 61[1][5] | Modest selectivity. |
Cellular and Whole Blood Activity
AMG-548 demonstrates potent inhibition of inflammatory cytokine production in human whole blood assays.
| Assay | IC50 (nM) | Stimulus |
| TNFα Inhibition | 3[1][5] | LPS-stimulated[1][5] |
| IL-1β Inhibition | 7[1][5] | LPS-stimulated[1][5] |
| IL-8 Inhibition | 0.7[1][5] | TNFα-induced[1][5] |
| IL-6 Inhibition | 1.3[1][5] | IL-1β-induced[1][5] |
Signaling Pathways
AMG-548 primarily exerts its effects through the inhibition of the p38 MAPK signaling pathway. Additionally, it has been shown to modulate the Wnt/β-catenin pathway through off-target effects on Casein Kinase 1 (CK1).
Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.
AMG-548 has also been found to inhibit Wnt signaling by directly targeting Casein Kinase 1 isoforms δ and ε.[1][3] This off-target activity is important to consider in the interpretation of experimental results.
Caption: Wnt/β-catenin Signaling and Off-Target Inhibition by AMG-548.
Experimental Protocols
General Stock Solution and Formulation
1. High-Concentration Stock in DMSO:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a stock solution of up to 100 mM. For example, to make a 10 mg/mL stock solution in DMSO, add 100 µL of the DMSO stock to the appropriate volume of buffer or media.
-
Storage: Store stock solutions in solvent at -80°C for up to one year.[5]
2. In Vivo Formulation (Example):
-
Vehicle Composition: A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Protocol:
-
Prepare a 10 mg/mL stock solution in DMSO.
-
For a 1 mL final volume, take 100 µL of the DMSO stock and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.[1]
-
-
Note: This protocol yields a clear solution of at least 1 mg/mL. The saturation point is not specified and should be determined empirically.[1]
Human Whole Blood Assay for TNFα Inhibition
This assay is used to determine the potency of AMG-548 in a complex biological matrix.
Caption: Workflow for Whole Blood TNFα Inhibition Assay.
-
Blood Collection: Obtain fresh human whole blood using an anticoagulant such as heparin.
-
Compound Incubation: Pre-incubate the blood with serial dilutions of this compound or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration sufficient to elicit a robust TNFα response (e.g., 100 ng/mL).
-
Incubation: Incubate the samples for an appropriate time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.
-
Plasma Collection: Pellet the blood cells by centrifugation and collect the supernatant (plasma).
-
Quantification: Measure the concentration of TNFα in the plasma using a validated enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the TNFα concentration against the logarithm of the AMG-548 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the roles of p38α MAPK in various biological processes, particularly in inflammation. Its high potency and selectivity, coupled with its oral bioavailability, have made it a subject of interest in drug discovery. Researchers using this compound should be aware of its off-target effects on the Wnt/β-catenin pathway via CK1 inhibition to ensure accurate interpretation of their findings. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Selective p38α 抑制剂 | MCE [medchemexpress.cn]
- 3. AMG-548 (dihydrochloride) - Immunomart [immunomart.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 化合物 this compound|T10298L2|TargetMol - ChemicalBook [chemicalbook.com]
- 6. Amg-548 | C29H27N5O | CID 11167112 - PubChem [pubchem.ncbi.nlm.nih.gov]
AMG-548 Dihydrochloride: An In-Depth Technical Guide to In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay profile of AMG-548 dihydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The document details its kinase selectivity, mechanism of action, and provides a representative protocol for conducting in vitro kinase assays to evaluate its inhibitory activity.
Introduction to this compound
AMG-548 is an orally active and selective inhibitor of p38α, a key enzyme in the MAPK signaling pathway that is implicated in inflammatory responses.[1][2] The dihydrochloride salt of AMG-548 is often used in research settings. This compound has demonstrated high potency and selectivity, making it a valuable tool for studying the roles of p38α in various cellular processes and a potential therapeutic agent.[1][3]
Kinase Selectivity Profile
The inhibitory activity of this compound has been characterized against a panel of kinases, revealing a high degree of selectivity for p38α. The following table summarizes the quantitative data on its kinase inhibition.
| Kinase Target | Inhibition Constant (Ki) | IC50 |
| p38α | 0.5 nM[1][2][4] | |
| p38β | 36 nM (or 3.6 nM)[1][4] | |
| p38γ | 2600 nM[1][4] | |
| p38δ | 4100 nM[1][4] | |
| JNK2 | 39 nM[1][4] | |
| JNK3 | 61 nM[1][4] | |
| JNK1 | 11480 nM[4][5] | |
| dog p38α | 5.0 nM[4][5] | |
| Whole blood LPS-stimulated TNFα | 3 nM[1][2][3][4] | |
| Whole blood LPS-stimulated IL-1β | 7 nM[4][6] | |
| TNFα-induced IL-8 | 0.7 nM[4][6] | |
| IL-1β-induced IL-6 | 1.3 nM[4][6] |
Note: A discrepancy exists in the reported Ki value for p38β, with some sources stating 36 nM and others 3.6 nM. Researchers should consult primary literature for clarification.
Beyond the p38 family, AMG-548 also inhibits Wnt signaling by directly targeting Casein Kinase 1 (CK1) isoforms δ and ε.[1][2][4] It displays over 1000-fold selectivity against 36 other kinases.[3]
Mechanism of Action and Signaling Pathway
AMG-548 exerts its inhibitory effect by competing with ATP for binding to the active site of p38α kinase. This prevents the phosphorylation of downstream substrates, thereby blocking the p38 MAPK signaling cascade. This pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNFα and IL-1β.
Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.
Experimental Protocol: In Vitro Kinase Assay
The following is a representative protocol for determining the in vitro inhibitory activity of this compound against p38α kinase. This protocol is based on general kinase assay principles and may require optimization for specific laboratory conditions.
Objective: To determine the IC50 value of this compound for the inhibition of p38α kinase activity.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., Biotin-MEF2A)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody)
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microplate well, combine the recombinant p38α kinase and the biotinylated peptide substrate in the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding the detection reagent (e.g., Eu-anti-phospho-substrate antibody in a solution containing EDTA). The EDTA will chelate the Mg2+ required for kinase activity.
-
Signal Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each AMG-548 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General Workflow for an In Vitro Kinase Assay.
Conclusion
This compound is a highly potent and selective inhibitor of p38α kinase. Its well-characterized in vitro activity makes it a critical tool for researchers investigating inflammatory diseases and other p38α-mediated pathologies. The provided data and representative protocol offer a solid foundation for designing and executing in vitro kinase assays to further explore the therapeutic potential of this compound.
References
AMG-548 Dihydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 dihydrochloride is a potent and selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for the development of therapies for inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the target validation of AMG-548, including its biochemical and cellular activity, selectivity profile, and effects on relevant signaling pathways. The information is presented to aid researchers and drug development professionals in understanding the preclinical validation of this compound.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value (nM) | Reference |
| p38α | Ki | 0.5 | [1][2][3] |
| p38β | Ki | 3.6 - 36 | [1][2][3] |
| p38γ | Ki | 2600 | [1][2][3] |
| p38δ | Ki | 4100 | [1][2][3] |
| JNK2 | Ki | 39 | [1][2] |
| JNK3 | Ki | 61 | [1][2] |
| Casein Kinase 1δ | Cellular Assay | >80% inhib. at 10µM | [4] |
| Casein Kinase 1ε | Cellular Assay | >80% inhib. at 10µM | [4] |
Table 2: Cellular Activity of this compound in Human Whole Blood
| Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |
| LPS | TNFα | 3 | [1][2][5] |
| LPS | IL-1β | 7 | [1][2] |
| TNFα | IL-8 | 0.7 | [1][2] |
| IL-1β | IL-6 | 1.3 | [1][2] |
Experimental Protocols
This section details representative protocols for the key experiments used to validate the target of AMG-548.
In Vitro Kinase Inhibition Assay (p38α)
This protocol describes a common method for determining the inhibitory activity of a compound against a purified kinase, such as a LanthaScreen™ TR-FRET assay.
Objective: To determine the Ki or IC50 value of AMG-548 against p38α kinase.
Materials:
-
Recombinant human p38α (MAPK14)
-
Fluorescein-labeled substrate peptide (e.g., ATF2-derived peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound, serially diluted in DMSO
-
TR-FRET detection reagents: Terbium-labeled anti-phospho-substrate antibody and EDTA-containing stop solution
-
384-well assay plates
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the p38α substrate and ATP in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the serially diluted AMG-548 or DMSO (vehicle control).
-
Add 5 µL of the substrate/ATP solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of diluted p38α enzyme. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the TR-FRET stop solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio (520 nm / 495 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the AMG-548 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration relative to its Km.
-
Kinase Selectivity Profiling
To determine the selectivity of AMG-548, a broad panel of kinases is screened using an assay format similar to the one described above.
Objective: To assess the inhibitory activity of AMG-548 against a large number of kinases to determine its selectivity profile.
Procedure:
-
A fixed, high concentration of AMG-548 (e.g., 1 or 10 µM) is tested against a panel of purified kinases (e.g., >100 kinases) in a primary screen.
-
For any kinase showing significant inhibition (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value, as described in the p38α kinase inhibition assay protocol.
-
The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (p38α).
Human Whole Blood Assay for Cytokine Inhibition
This ex vivo assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a physiologically relevant matrix.
Objective: To determine the IC50 of AMG-548 for the inhibition of LPS-induced TNFα and IL-6 production in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
RPMI 1640 cell culture medium.
-
This compound, serially diluted in DMSO.
-
96-well cell culture plates.
-
ELISA kits for human TNFα and IL-6.
Procedure:
-
Blood Stimulation:
-
Dilute the heparinized whole blood 1:5 with RPMI 1640 medium.
-
In a 96-well plate, add 2 µL of serially diluted AMG-548 or DMSO (vehicle control).
-
Add 180 µL of the diluted whole blood to each well.
-
Pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Add 20 µL of LPS solution to achieve a final concentration of 10-100 ng/mL.
-
Incubate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 1,000 x g for 10 minutes.
-
Collect the plasma supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of TNFα and IL-6 in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the logarithm of the AMG-548 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 values.
-
Wnt/β-Catenin Signaling Assay (Luciferase Reporter Assay)
This cell-based assay is used to investigate the off-target effects of AMG-548 on the Wnt signaling pathway.
Objective: To determine if AMG-548 inhibits Wnt/β-catenin signaling.
Materials:
-
HEK293T cells (or other suitable cell line).
-
SuperTOPFlash TCF/LEF luciferase reporter plasmid.
-
Renilla luciferase control plasmid (for normalization).
-
Wnt3a-conditioned medium or purified Wnt3a protein.
-
Lipofectamine or other transfection reagent.
-
This compound.
-
Dual-Luciferase® Reporter Assay System.
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the SuperTOPFlash reporter plasmid and the Renilla luciferase control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serially diluted AMG-548 or DMSO for 1 hour.
-
Stimulate the cells with Wnt3a-conditioned medium or purified Wnt3a for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the AMG-548 concentration to determine the effect on Wnt signaling.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by AMG-548 and a typical experimental workflow for its characterization.
Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.
Caption: Off-Target Inhibition of Wnt/β-Catenin Signaling by AMG-548.
Caption: Experimental Workflow for Kinase Inhibitor Characterization.
Conclusion
The data presented in this technical guide validate p38α as the primary target of this compound. Its high potency and selectivity, coupled with its efficacy in cellular models of inflammation, underscore its potential as a therapeutic agent. However, the off-target activity on the Wnt/β-catenin signaling pathway through inhibition of Casein Kinase 1δ/ε is a critical finding that must be considered in its further development and potential therapeutic applications. The detailed protocols and workflows provided herein offer a framework for the continued investigation and characterization of this and other kinase inhibitors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
The Role of p38 Alpha in Cellular Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) alpha, also known as MAPK14, is a critical serine/threonine kinase that plays a central role in the cellular response to a wide array of extracellular stimuli and stressors.[1] Activated by inflammatory cytokines, ultraviolet irradiation, heat shock, osmotic shock, and other environmental insults, p38 alpha is a key regulator of cellular processes including inflammation, apoptosis, cell cycle progression, and differentiation.[1] Its ubiquitous expression and involvement in numerous pathological conditions have made it a significant target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core aspects of p38 alpha signaling in the cellular stress response, tailored for researchers, scientists, and drug development professionals.
p38 Alpha Signaling Pathways
The activation of p38 alpha is primarily mediated through a three-tiered kinase cascade, though alternative activation mechanisms also exist.
Canonical Activation Pathway
The canonical p38 MAPK signaling cascade is initiated by a variety of upstream stress signals that activate a MAP kinase kinase kinase (MAPKKK). These MAPKKKs, which include ASK1, TAK1, and MLKs, then phosphorylate and activate a MAP kinase kinase (MAPKK), predominantly MKK3 and MKK6.[2] These dual-specificity kinases, in turn, dually phosphorylate p38 alpha on threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its full activation.[1]
Non-Canonical Activation Pathways
p38 alpha can also be activated through MAPKK-independent mechanisms. One such pathway involves the transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), which can directly bind to p38 alpha and induce its autophosphorylation and activation. This mode of activation has been implicated in specific cellular contexts and responses.
Downstream Targets and Cellular Responses
Once activated, p38 alpha phosphorylates a plethora of downstream substrates, leading to a wide range of cellular responses. These targets include other protein kinases, transcription factors, and other cellular proteins.
Key Downstream Kinases
-
MAPK-activated protein kinase 2/3 (MK2/3): Key substrates of p38 alpha that are involved in the regulation of cytokine production and cell migration.
-
Mitogen- and stress-activated protein kinase 1/2 (MSK1/2): Involved in the phosphorylation of transcription factors such as CREB and ATF1.
Regulation of Transcription Factors
Activated p38 alpha can translocate to the nucleus and phosphorylate numerous transcription factors, thereby regulating gene expression. Key transcription factors targeted by p38 alpha include:
-
Activating transcription factor 2 (ATF2)
-
Myocyte enhancer factor 2 (MEF2)
-
p53
-
c-Jun
The phosphorylation of these factors modulates the expression of genes involved in inflammation, apoptosis, and cell cycle control.
Role in Specific Stress Responses
Inflammatory Response
p38 alpha is a central mediator of the inflammatory response. It is activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Activated p38 alpha, in turn, regulates the production of these and other inflammatory mediators, including IL-6 and cyclooxygenase-2 (COX-2), creating a positive feedback loop that can amplify the inflammatory cascade.[3][4][5]
Oxidative Stress
In response to oxidative stress, p38 alpha activation can have dual roles. It can promote cell survival by upregulating the expression of antioxidant enzymes.[6] Conversely, under conditions of severe oxidative stress, p38 alpha can contribute to apoptosis.
DNA Damage Response
Upon DNA damage, p38 alpha is activated and participates in the induction of cell cycle checkpoints, particularly at the G1/S and G2/M transitions, allowing time for DNA repair.[7] If the damage is irreparable, p38 alpha can contribute to the initiation of apoptosis.
Endoplasmic Reticulum (ER) Stress
ER stress, caused by the accumulation of unfolded or misfolded proteins, also leads to the activation of p38 alpha. In this context, p38 alpha can mediate both pro-survival and pro-apoptotic signals, depending on the severity and duration of the stress.
Data Presentation
Table 1: Inhibitor Activity on p38 Alpha
| Inhibitor | IC50 (p38α) | Cell Line | Reference |
| BIRB 796 (Doramapimod) | 38 nM | Cell-free assay | [8][9] |
| SB203580 | 1-10 µM (working concentration) | Various | [10] |
Table 2: Quantitative Effects of p38 Alpha Modulation on Cellular Processes
| Stimulus/Inhibitor | Cell Line | Effect | Fold Change/Percentage | Reference |
| Anisomycin | HeLa | p38 phosphorylation | Dose-dependent increase | [11] |
| Anisomycin + SB203580 | HeLa | Inhibition of p38 phosphorylation | Dose-dependent decrease | [11] |
| TNF-α | Sertoli cells | IL-6 production | Strongly inhibited by SB203580 | [3] |
| LPS | J774 macrophages | p38 MAPK activity | ~1.6-fold increase | [12] |
| α1(IV)NC1 | Mouse Retinal Endothelial Cells | Apoptosis | ~74% of cells | [13][14] |
| BIRB 796 | U87 Glioblastoma | Cell Cycle Arrest (G2/M) | Dose-dependent increase | [15] |
| Etoposide + SB203580 | Daudi B-cell lymphoma | Apoptosis | Augmented | [16] |
| p38α siRNA | Human Cardiac Fibroblasts | IL-6 and MMP-3 mRNA expression | >50% reduction |
Experimental Protocols
In Vitro p38 Alpha Kinase Assay
This protocol is for measuring the kinase activity of p38 alpha in vitro using a non-radioactive, luminescence-based assay.
Materials:
-
Recombinant active p38 alpha enzyme
-
p38 alpha substrate (e.g., ATF2)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, recombinant p38 alpha enzyme, and the substrate.
-
Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 10-100 µM.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Terminate Kinase Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Western Blotting for Phospho-p38 Alpha
This protocol details the detection of phosphorylated (activated) p38 alpha in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: anti-total p38 MAPK (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total p38 MAPK antibody to normalize for protein loading.
Immunoprecipitation of p38 Alpha
This protocol describes the isolation of p38 alpha and its interacting proteins from cell lysates.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-p38 alpha antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-p38 alpha antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Conclusion
p38 alpha MAPK is a multifaceted signaling molecule that is integral to the cellular stress response. Its intricate network of upstream activators, downstream targets, and diverse cellular functions underscores its importance in both physiological and pathological processes. A thorough understanding of the p38 alpha signaling pathway is crucial for the development of novel therapeutic strategies targeting a wide range of diseases, including inflammatory disorders and cancer. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex role of p38 alpha in cellular homeostasis and disease.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioredoxin negatively regulates p38 MAP kinase activation and IL-6 production by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. invivogen.com [invivogen.com]
- 11. licorbio.com [licorbio.com]
- 12. Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK and p38-MAP Kinase-Dependent Activation of Apoptosis and Caspase-3 in Retinal Endothelial Cells by α1(IV)NC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. p38 MAP kinase plays a role in G2 checkpoint activation and inhibits apoptosis of human B cell lymphoma cells treated with etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AMG-548 Dihydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4][5] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5] AMG-548 exhibits high affinity for p38α with a Ki value of 0.5 nM.[1][5][6] It also shows activity against p38β (Ki = 3.6 - 36 nM) but is significantly less potent against p38γ and p38δ (Ki = 2600-4100 nM).[1][5][6][7] Additionally, AMG-548 has been shown to inhibit Casein Kinase 1 (CK1) isoforms δ and ε, which can impact the Wnt/β-catenin signaling pathway.[6][7]
These application notes provide detailed protocols for cell-based assays to characterize the activity of AMG-548 dihydrochloride. The described assays will enable researchers to assess its inhibitory potency on the p38 MAPK pathway through the measurement of cytokine release and direct target phosphorylation, as well as to investigate its effects on the Wnt/β-catenin signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of AMG-548
| Target | Parameter | Value | Reference |
| p38α | Ki | 0.5 nM | [1][5][6] |
| p38β | Ki | 3.6 - 36 nM | [1][6][7] |
| p38γ | Ki | 2600 nM | [1][6][7] |
| p38δ | Ki | 4100 nM | [1][6][7] |
| JNK2 | Ki | 39 nM | [6][7] |
| JNK3 | Ki | 61 nM | [6][7] |
| LPS-stimulated TNFα release (human whole blood) | IC50 | 3 nM | [1][3][5][6][7] |
| LPS-stimulated IL-1β release (human whole blood) | IC50 | 7 nM | [5][7] |
| TNFα-induced IL-8 release (human whole blood) | IC50 | 0.7 nM | [6][7] |
| IL-1β-induced IL-6 release (human whole blood) | IC50 | 1.3 nM | [6][7] |
Table 2: Solubility and Storage of this compound
| Property | Value | Reference |
| Solubility | ||
| DMSO | 30 mg/mL | [5] |
| Ethanol | 30 mg/mL | [5] |
| Storage | ||
| Lyophilized | -20°C, desiccated | [4] |
| In solution | -20°C for up to 1 month, -80°C for up to 6 months | [6][7] |
Mandatory Visualizations
Caption: p38 MAPK signaling pathway leading to TNF-α release.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of AMG-548 on CK1.
Caption: Workflow for measuring TNF-α release in response to LPS stimulation.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This assay measures the potency of AMG-548 in inhibiting the production of TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Culture:
-
Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are cultured in suspension.
-
-
Assay Protocol:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^5 cells/mL in a final volume of 100 µL per well.[8]
-
Prepare a serial dilution of this compound in DMSO and then dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of AMG-548 or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL.[8]
-
Incubate the plate for 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for TNF-α measurement.
-
-
TNF-α Measurement:
-
Quantify the amount of TNF-α in the cell culture supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Plot the TNF-α concentration against the log concentration of AMG-548 and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: p38 MAPK Phosphorylation Assay
This cell-based ELISA assay measures the inhibition of p38 MAPK phosphorylation at Thr180/Tyr182 in response to a stimulus.
Materials:
-
A549 or HeLa cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Anisomycin (p38 activator)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell-based p38 MAPK (Phospho-Thr180/Tyr182) ELISA Kit
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture A549 or HeLa cells in their appropriate growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Protocol:
-
Seed cells into a 96-well plate at a density of 18,000 cells/cm² and culture for 48 hours.[2]
-
Prepare a serial dilution of this compound in DMSO and then dilute in culture medium.
-
Pre-incubate the cells with serial dilutions of AMG-548 or vehicle for 1 hour.[2]
-
Activate p38 MAPK by treating the cells with anisomycin (e.g., 10 µM) for 30 minutes.[2]
-
Fix, permeabilize, and block the cells according to the cell-based ELISA kit protocol.
-
-
Immunodetection:
-
Incubate the cells with a primary antibody specific for phospho-p38 (Thr180/Tyr182).
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the substrate and stop solution as per the kit instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-p38 signal to the total cell number (e.g., by using a nuclear stain provided in some kits).
-
Plot the normalized signal against the log concentration of AMG-548 to determine the IC50 value.
-
Protocol 3: Wnt/β-catenin Reporter Assay
This assay is used to assess the off-target activity of AMG-548 on the Wnt/β-catenin signaling pathway, likely through its inhibition of CK1.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter vector and a control vector
-
Transfection reagent
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway
-
This compound
-
DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Co-transfect the cells in a 96-well plate with the TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
-
Assay Protocol:
-
After 24 hours of transfection, replace the medium with fresh medium containing a serial dilution of this compound or vehicle.
-
Activate the Wnt/β-catenin pathway by adding Wnt3a conditioned medium or a GSK3β inhibitor.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of AMG-548 to determine the IC50 for the inhibition of the Wnt/β-catenin pathway.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[9][10]
References
- 1. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 8. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG-548 Dihydrochloride In Vivo Dosing in Mouse Models
Note to the Reader: Despite a comprehensive search of publicly available scientific literature and patent databases, specific details regarding in vivo dosing, administration routes, and efficacy data for AMG-548 dihydrochloride in mouse models could not be located. The development of AMG-548, a p38α inhibitor, was discontinued by Amgen during Phase I clinical trials due to liver toxicity[1][2][3]. Consequently, detailed preclinical data, particularly in murine models, appears to be limited or unpublished.
This document aims to provide general guidance and theoretical protocols based on the known mechanism of action of AMG-548 and common practices for similar p38 MAPK inhibitors in mouse models of inflammatory diseases. The provided protocols are illustrative and should be adapted and optimized based on empirical data.
Overview of AMG-548
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK)[2]. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a therapeutic target for inflammatory diseases like rheumatoid arthritis. While AMG-548 showed promise in preclinical studies, its clinical development was halted[1][2][3].
Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation.
Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.
Hypothetical In Vivo Dosing and Administration
The following table presents a hypothetical dosing regimen for AMG-548 in a mouse model of collagen-induced arthritis (CIA), a common model for rheumatoid arthritis. This is an illustrative example, and actual doses would need to be determined experimentally.
| Parameter | Hypothetical Value | Notes |
| Mouse Strain | DBA/1J | Commonly used for CIA models. |
| Disease Model | Collagen-Induced Arthritis (CIA) | Standard model for rheumatoid arthritis. |
| Compound | This compound | |
| Formulation | 0.5% Methylcellulose in sterile water | A common vehicle for oral administration. |
| Route of Administration | Oral gavage (p.o.) | AMG-548 was developed as an oral drug. |
| Hypothetical Dose Levels | 1, 3, 10, 30 mg/kg | Dose-ranging studies are essential. |
| Dosing Frequency | Once or twice daily (q.d. or b.i.d.) | Dependent on the compound's half-life in mice. |
| Treatment Duration | 14-21 days, starting at the onset of clinical signs. | Typical duration for therapeutic studies in CIA. |
| Endpoint Readouts | Clinical score, paw swelling, histology, cytokine levels. | Standard efficacy readouts for arthritis models. |
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of a compound like AMG-548 in a mouse model of arthritis is depicted below.
Caption: General Experimental Workflow for In Vivo Efficacy Study.
Detailed (Hypothetical) Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
This protocol is a generalized procedure and has not been validated for AMG-548.
5.1. Materials
-
Male DBA/1J mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard animal husbandry supplies
5.2. Arthritis Induction
-
Prepare an emulsion of 2 mg/mL bovine type II collagen in CFA.
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of 2 mg/mL CII in IFA.
5.3. Treatment
-
Monitor mice daily for the onset of clinical signs of arthritis (redness and swelling of the joints) starting from day 21.
-
Once clinical signs are apparent, randomize mice into treatment groups (e.g., vehicle control, AMG-548 at 1, 3, 10, 30 mg/kg).
-
Prepare fresh formulations of AMG-548 in the vehicle daily.
-
Administer the assigned treatment orally (e.g., via gavage) once or twice daily for the duration of the study (e.g., 14-21 days).
5.4. Efficacy Assessment
-
Record the clinical score for each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every other day.
-
Monitor body weight regularly as an indicator of overall health.
5.5. Terminal Procedures
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Dissect the paws and preserve them in formalin for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Conclusion
While specific in vivo dosing data for AMG-548 in mouse models is not publicly available, the information provided here offers a framework for designing and conducting such studies based on its mechanism of action and standard practices in the field of inflammation research. Any investigation using AMG-548 would require extensive in-house dose-finding and pharmacokinetic/pharmacodynamic studies to establish an effective and well-tolerated dosing regimen in mice. Researchers are strongly encouraged to consult literature on other p38 MAPK inhibitors to inform their experimental design.
References
Application Notes and Protocols for AMG-548 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 dihydrochloride is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as apoptosis, cell differentiation, and cytokine release.[1] AMG-548 exhibits high selectivity for the p38α isoform, making it a valuable tool for investigating the specific roles of this kinase in various biological processes. Additionally, AMG-548 has been shown to inhibit Wnt/β-catenin signaling through off-target inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₉Cl₂N₅O | [3] |
| Molecular Weight | 534.48 g/mol | [3] |
| CAS Number | 864249-60-5 (free base) | |
| Appearance | Solid | [3] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | |
| Storage | Store powder at -20°C for up to 3 years. |
Mechanism of Action
AMG-548 is a potent inhibitor of p38α MAPK with a Ki value of 0.5 nM. It displays over 1000-fold selectivity for p38α over p38γ and p38δ. The primary mechanism of action is the inhibition of the p38 MAPK signaling cascade, which is activated by cellular stress and cytokines. This pathway involves a cascade of phosphorylation events, ultimately leading to the activation of various transcription factors and protein kinases that regulate diverse cellular processes.[4]
Furthermore, AMG-548 has been identified as an inhibitor of the Wnt signaling pathway. This occurs through the direct inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[2] In the canonical Wnt pathway, a destruction complex containing CK1α, GSK3β, APC, and Axin targets β-catenin for degradation. Inhibition of CK1δ/ε by AMG-548 can interfere with this process, leading to the modulation of Wnt-responsive gene expression.
Quantitative Data
Enzyme Inhibition Data:
| Kinase | Kᵢ (nM) | Reference |
| p38α | 0.5 | |
| p38β | 3.6 | |
| p38γ | 2600 | |
| p38δ | 4100 | |
| JNK2 | 39 | [2] |
| JNK3 | 61 | [2] |
Cellular Activity Data:
| Assay | Cell Type/System | IC₅₀ (nM) | Reference |
| LPS-stimulated TNFα production | Human whole blood | 3 | |
| LPS-stimulated IL-1β production | Human whole blood | 7 | [5] |
| TNFα-induced IL-8 production | Human whole blood | 0.7 | [2] |
| IL-1β-induced IL-6 production | Human whole blood | 1.3 | [2] |
Signaling Pathways
Below are diagrams illustrating the signaling pathways affected by AMG-548.
Caption: p38 MAPK Signaling Pathway Inhibition by AMG-548.
Caption: Wnt/β-catenin Signaling Pathway Inhibition by AMG-548.
Experimental Protocols
1. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). Use the molecular weight of this compound (534.48 g/mol ) to calculate the mass of the compound needed.
-
Molarity (M) = Moles of solute / Liters of solution
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration. For example, to make a 10 mM stock solution, dissolve 5.34 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[6]
Important Considerations:
-
Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]
2. General Protocol for Cell Treatment with AMG-548
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the AMG-548 stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a stepwise dilution to prevent precipitation of the compound.[7] For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium from a 10 mM stock, you would add 1 µL of the stock solution.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plate.
-
Add the medium containing the desired concentrations of AMG-548 (and the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, RT-qPCR, or cell viability assays.
3. Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of AMG-548 on cell viability.
Materials:
-
Cells treated with AMG-548 as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: Treat cells with a range of AMG-548 concentrations in a 96-well plate as described in the general protocol.
-
Addition of MTT: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan:
-
If using a solubilization solution like SDS, add 100 µL to each well and incubate overnight at 37°C.
-
If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow
Caption: General experimental workflow for using AMG-548 in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG-548 Dihydrochloride in p-p38 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing AMG-548 dihydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), to analyze the phosphorylation status of p38 (p-p38) via Western blot. The described methodology enables researchers to effectively assess the inhibitory activity of AMG-548 on the p38 signaling pathway, a critical regulator of inflammatory responses. Included are protocols for cell culture, treatment with lipopolysaccharide (LPS) to induce p38 phosphorylation, subsequent inhibition with AMG-548, and the complete Western blot procedure. Additionally, signaling pathway and experimental workflow diagrams are provided to visually guide the user.
Introduction
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1][2] The α-isoform of p38 (p38α) is particularly well-studied and is a key mediator in the production of pro-inflammatory cytokines such as TNFα and IL-1β.[1] Activation of p38 MAPK occurs through dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) by upstream kinases like MKK3 and MKK6.[2]
AMG-548 is a highly potent and selective small molecule inhibitor of p38α.[3][4][5] Its selectivity for p38α over other p38 isoforms and a wide range of other kinases makes it a valuable tool for dissecting the specific roles of p38α in cellular signaling.[3][4] Western blotting for phosphorylated p38 (p-p38) is a fundamental technique to assess the activation state of the p38 pathway and to evaluate the efficacy of inhibitors like AMG-548.
Data Presentation
Table 1: Inhibitory Activity of AMG-548
| Target | IC50 / Ki |
| p38α | Ki = 0.5 nM[3] |
| p38β | Ki = 36 nM[3] |
| p38γ | Ki = 2600 nM[3] |
| p38δ | Ki = 4100 nM[3] |
| LPS-stimulated TNFα in whole blood | IC50 = 3 nM[3] |
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of AMG-548.
Experimental Protocols
Protocol 1: Cell Culture, Stimulation, and Inhibition
This protocol describes the treatment of a suitable cell line (e.g., THP-1 monocytes or RAW 264.7 macrophages) to induce p38 phosphorylation and assess the inhibitory effect of AMG-548.
Materials:
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 or DMEM growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and grow overnight.
-
AMG-548 Pre-treatment: Prepare stock solutions of AMG-548 in DMSO. Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Remove the growth medium from the cells, wash once with PBS, and add the media containing the different concentrations of AMG-548. Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or water. Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO2. This time may need to be optimized for the specific cell line.
-
Cell Lysis: After incubation, immediately place the plate on ice and proceed to cell lysis for Western blot analysis.
Protocol 2: Western Blot for p-p38 MAPK
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
4-15% Mini-PROTEAN TGX Precast Gels
-
PVDF membrane
-
Tris-Glycine-SDS running buffer
-
Transfer buffer (e.g., Towbin buffer)
-
Blocking buffer (5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., Cell Signaling Technology #9211 or Proteintech #28796-1-AP)
-
Rabbit or mouse anti-total p38 MAPK antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Aspirate the media from the wells. Wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-15% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total p38 MAPK and a loading control like GAPDH.
Experimental Workflow
References
- 1. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. adooq.com [adooq.com]
Application Notes and Protocols for AMG-548 Dihydrochloride in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, particularly the α isoform (p38α), plays a pivotal role in regulating the production of pro-inflammatory cytokines and is considered a key therapeutic target for neuroinflammatory disorders. AMG-548 dihydrochloride is a potent and selective, orally active inhibitor of p38α kinase, demonstrating significant potential for the investigation and modulation of neuroinflammatory processes.
This document provides detailed application notes and experimental protocols for the use of this compound in both in vivo and in vitro models of neuroinflammation.
Mechanism of Action
AMG-548 is a highly selective inhibitor of p38α MAPK. The p38 MAPK signaling cascade is a key regulator of the cellular response to inflammatory stimuli. In the context of neuroinflammation, activation of microglia, the resident immune cells of the CNS, by stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), leads to the activation of the p38α MAPK pathway. This, in turn, upregulates the expression and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contributing to neuronal damage. By inhibiting p38α, AMG-548 effectively blocks this inflammatory cascade.
Figure 1: p38α MAPK signaling pathway in microglia.
Data Presentation
The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The following tables summarize key quantitative data.
| Target | Ki (nM)[1][2][3] |
| p38α | 0.5 |
| p38β | 36 |
| p38γ | 2600 |
| p38δ | 4100 |
| JNK2 | 39 |
| JNK3 | 61 |
Table 1: Kinase Inhibitory Activity of AMG-548
| Assay | IC50 (nM)[1] |
| LPS-stimulated TNFα in human whole blood | 3 |
| LPS-stimulated IL-1β in human whole blood | 7 |
| TNFα-induced IL-8 in human whole blood | 0.7 |
| IL-1β-induced IL-6 in human whole blood | 1.3 |
Table 2: Cellular Inhibitory Activity of AMG-548 in Human Whole Blood
Experimental Protocols
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol describes the induction of acute neuroinflammation in mice using lipopolysaccharide (LPS) and the evaluation of the therapeutic efficacy of this compound.
Figure 2: Experimental workflow for in vivo studies.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Vehicle for AMG-548 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
AMG-548 Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentration (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg). Ensure the final DMSO concentration is low to avoid toxicity.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) or oral gavage.
-
After a predetermined time (e.g., 30-60 minutes), administer LPS (e.g., 0.25-1 mg/kg) via i.p. injection to induce neuroinflammation.
-
-
Tissue Collection and Analysis:
-
At a specified time point post-LPS injection (e.g., 2, 4, 6, or 24 hours), euthanize the mice.
-
Perfuse the animals with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
For cytokine analysis, homogenize the brain tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant.
-
For immunohistochemistry, fix the brain tissue in 4% paraformaldehyde.
-
-
Endpoint Measurements:
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenates using ELISA, Cytometric Bead Array (CBA), or quantitative PCR (qPCR) for mRNA expression.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1), astrogliosis (e.g., GFAP), and p38 MAPK activation (phospho-p38).
-
In Vitro Model: LPS-Stimulated Microglial Cells
This protocol details the use of this compound to inhibit the inflammatory response in a microglial cell line (e.g., BV-2) stimulated with LPS.
Figure 3: Experimental workflow for in vitro studies.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
BV-2 microglial cell line (or primary microglia)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (ELISA kits, antibodies for Western blotting, primers for qPCR)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in complete medium until they reach the desired confluency.
-
Seed the cells into appropriate culture plates (e.g., 24-well or 96-well plates for cytokine assays, 6-well plates for Western blotting or qPCR).
-
Allow the cells to adhere overnight.
-
Optionally, serum-starve the cells for a few hours before treatment to reduce basal activation.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute it in culture medium to the desired final concentrations (e.g., 1 nM to 1 µM).
-
Pre-treat the cells with different concentrations of AMG-548 or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for qPCR, 24 hours for cytokine protein analysis).
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the levels of secreted pro-inflammatory mediators such as nitric oxide (Griess assay) and cytokines (ELISA for TNF-α, IL-6).
-
Cell Lysates: Wash the cells with cold PBS and lyse them in an appropriate buffer.
-
Western Blotting: Use the cell lysates to analyze the protein levels of total and phosphorylated p38 MAPK, as well as downstream inflammatory markers like iNOS and COX-2.
-
qPCR: Extract RNA from the cell lysates to quantify the mRNA expression levels of pro-inflammatory cytokines.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of the p38α MAPK pathway in neuroinflammation. The protocols outlined in this document provide a framework for conducting both in vivo and in vitro studies to assess the anti-neuroinflammatory potential of this compound. Careful optimization of dosages, concentrations, and time points will be necessary for specific experimental models and research questions.
References
Application Notes and Protocols: AMG-548 Dihydrochloride in Rheumatoid Arthritis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) that was under preclinical investigation for the treatment of inflammatory diseases, including rheumatoid arthritis.[1][2] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in the pathogenesis of rheumatoid arthritis.[3] Although the development of AMG-548 was discontinued in 2008, its profile as a selective p38α inhibitor provides a valuable case study for researchers investigating this pathway.[2] These application notes provide a summary of the available preclinical data for AMG-548 and detailed protocols for key experiments relevant to its evaluation in rheumatoid arthritis research.
Data Presentation
Table 1: In Vitro Potency and Selectivity of AMG-548
| Target | Parameter | Value | Reference |
| p38α | Ki | 0.5 nM | [1][4] |
| p38β | Ki | 36 nM | [1][4] |
| p38γ | Ki | 2600 nM | [1][4] |
| p38δ | Ki | 4100 nM | [1][4] |
| JNK2 | Ki | 39 nM | [4] |
| JNK3 | Ki | 61 nM | [4] |
| LPS-stimulated TNFα (human whole blood) | IC50 | 3 nM | [1][4] |
| LPS-stimulated IL-1β (human whole blood) | IC50 | 7 nM | [4] |
| TNFα-induced IL-8 (human whole blood) | IC50 | 0.7 nM | [4] |
| IL-1β-induced IL-6 (human whole blood) | IC50 | 1.3 nM | [4] |
Table 2: Pharmacokinetic Properties of AMG-548
| Species | Bioavailability (F) | Half-life (t1/2) | Reference |
| Rat | 62% | 4.6 hours | [4] |
| Dog | 47% | 7.3 hours | [4] |
Signaling Pathway
The p38 MAPK pathway is a key signaling cascade in the inflammatory response. Extracellular stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, activate upstream kinases (MKK3/6). These kinases then phosphorylate and activate p38 MAPK. Activated p38, in turn, phosphorylates downstream targets, including transcription factors (e.g., AP-1, CREB) and other kinases (e.g., MK2), leading to the increased transcription and translation of inflammatory mediators.
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Inhibition Assay
Objective: To determine the in vitro potency of AMG-548 in inhibiting p38α kinase activity.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated peptide substrate (e.g., myelin basic protein)
-
AMG-548 dihydrochloride
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of AMG-548 in DMSO, followed by a final dilution in assay buffer.
-
Add 5 µL of the diluted AMG-548 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the p38α enzyme and the biotinylated peptide substrate in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP (indicating kinase inhibition) by adding 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of AMG-548 and determine the IC50 value using non-linear regression analysis.
Protocol 2: Human Whole Blood Assay for Cytokine Inhibition
Objective: To assess the potency of AMG-548 in a more physiologically relevant ex vivo system by measuring the inhibition of pro-inflammatory cytokine production in human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (with appropriate consent)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
96-well culture plates
-
ELISA kits for TNF-α and IL-1β
-
CO2 incubator
Procedure:
-
Prepare serial dilutions of AMG-548 in DMSO, followed by a final dilution in RPMI 1640 medium.
-
Add 10 µL of the diluted AMG-548 or vehicle to the wells of a 96-well plate.
-
Add 180 µL of heparinized human whole blood to each well.
-
Pre-incubate the plates for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulate cytokine production by adding 10 µL of LPS solution (final concentration of 100 ng/mL) to each well.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each AMG-548 concentration and determine the IC50 values.
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice (A Representative In Vivo Model)
Objective: To evaluate the in vivo efficacy of AMG-548 in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Calipers for measuring paw thickness
Procedure:
-
Immunization:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine CII emulsified in IFA.
-
-
Dosing:
-
Begin oral administration of AMG-548 or vehicle daily, starting from the day of the booster injection (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen).
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every other day.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for measurement of serum anti-CII antibodies and inflammatory cytokines.
-
Dissect the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Experimental Workflow Visualization
Discussion on Discontinuation
The development of AMG-548 for rheumatoid arthritis was discontinued during the preclinical phase.[2] While specific reasons for the discontinuation of AMG-548 are not publicly available, the broader class of p38 MAPK inhibitors has faced significant challenges in clinical development for RA.[5] Many p38 inhibitors have demonstrated a lack of efficacy or only modest clinical benefit in human trials, despite promising preclinical data.[6] Additionally, concerns about toxicity have been raised for some compounds in this class. The transient nature of biomarker suppression observed with some p38 inhibitors in clinical studies suggests that the inflammatory response in chronic diseases like RA may develop mechanisms to bypass p38 inhibition.[6] These general challenges for the drug class likely contributed to the decision to halt the development of AMG-548.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p38 MAP kinase inhibitor - Amgen - AdisInsight [adisinsight.springer.com]
- 3. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 6. Efficacy, pharmacodynamics, and sa ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols for Studying MAPK Signaling in Cells with AMG-548 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AMG-548 dihydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), for the investigation of MAPK signaling pathways in cellular contexts.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2][3] The p38 MAPK pathway, in particular, is a key mediator of cellular responses to inflammatory cytokines and environmental stress.[4][5] Dysregulation of this pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention.[1][6][7]
AMG-548 is a potent and selective, orally active inhibitor of p38α.[8][9][10] It exhibits high selectivity for p38α over other p38 isoforms (β, γ, and δ) and a wide range of other kinases, making it a valuable tool for dissecting the specific roles of p38α in cellular signaling.[8][9][11] this compound is the salt form of the inhibitor, often used in in vitro studies for its solubility and stability.[12][13][14] This document outlines detailed protocols for the use of this compound in cell-based assays to probe p38α MAPK signaling.
Mechanism of Action
AMG-548 functions as an ATP-competitive inhibitor of p38α kinase.[6] By binding to the ATP-binding pocket of p38α, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. This leads to the inhibition of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[8][11][12]
Data Presentation
The following table summarizes the quantitative data for this compound based on available literature.
| Parameter | Species | Value | Reference |
| Ki for p38α | - | 0.5 nM | [8][9][11][12] |
| Ki for p38β | - | 3.6 nM | [9][11] |
| Ki for p38γ | - | 2600 nM | [8][9][11] |
| Ki for p38δ | - | 4100 nM | [8][9][11] |
| Ki for JNK2 | - | 39 nM | [8][11] |
| Ki for JNK3 | - | 61 nM | [8][11] |
| IC50 for LPS-stimulated TNFα production | Human Whole Blood | 3 nM | [8][9][11][12] |
| IC50 for LPS-stimulated IL-1β production | Human Whole Blood | 7 nM | [8][12] |
| IC50 for TNFα-induced IL-8 production | Human Whole Blood | 0.7 nM | [8][12] |
| IC50 for IL-1β-induced IL-6 production | Human Whole Blood | 1.3 nM | [8][12] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's data sheet for the exact molecular weight of your lot of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 534.48 g/mol , dissolve 5.34 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8] When stored at -20°C, the solution is stable for at least one month. For storage at -80°C, it can be stable for up to six months.[8]
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cells with AMG-548. The optimal cell density, inhibitor concentration, and treatment time should be determined empirically for each cell line and experimental condition.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
This compound stock solution (10 mM)
-
Stimulus for p38 activation (e.g., Lipopolysaccharide (LPS), Anisomycin, UV radiation)
Protocol:
-
Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, replace the medium with fresh complete medium.
-
Prepare working concentrations of AMG-548 by diluting the 10 mM stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay (e.g., 0.1 nM to 10 µM).
-
Pre-treat the cells with the desired concentrations of AMG-548 or vehicle (DMSO) for 1-2 hours before applying the stimulus. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
After the pre-treatment period, add the p38 pathway stimulus at a predetermined optimal concentration and incubate for the desired time (e.g., 15-60 minutes for phosphorylation events).
-
Following incubation, proceed with cell lysis for downstream analysis such as Western blotting or kinase assays.
Western Blot Analysis of p38 MAPK Phosphorylation
Western blotting is a standard technique to assess the phosphorylation state of p38 MAPK and its downstream targets.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.[17]
In Vitro p38α Kinase Assay
A kinase assay directly measures the enzymatic activity of p38α and the inhibitory effect of AMG-548.
Materials:
-
Recombinant active p38α kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
Substrate for p38α (e.g., ATF2)
-
ATP
-
This compound
-
96-well plate
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-32P]ATP, or phospho-specific antibody-based detection)[18]
Protocol:
-
Prepare serial dilutions of AMG-548 in kinase assay buffer.
-
In a 96-well plate, add the recombinant p38α kinase to each well.
-
Add the different concentrations of AMG-548 or vehicle (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Detect the level of substrate phosphorylation using your chosen method. For example, in a non-radioactive assay, this could involve transferring the reaction mixture to a PVDF membrane and performing a dot blot with a phospho-specific antibody against the substrate.[4]
-
Calculate the percentage of inhibition for each concentration of AMG-548 and determine the IC50 value.
Concluding Remarks
This compound is a powerful and selective research tool for elucidating the physiological and pathological roles of p38α MAPK signaling. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the intricate functions of this important kinase. It is important to note that optimization of experimental conditions is crucial for obtaining reliable and meaningful data. Furthermore, due to the complex cross-talk between signaling pathways, it is advisable to assess the effects of p38α inhibition on other related pathways, such as the JNK and ERK pathways, to gain a comprehensive understanding of the cellular response.[19]
References
- 1. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics | PLOS One [journals.plos.org]
- 3. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics [plos.figshare.com]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Detection of MAPK proteins by Western blot analysis [bio-protocol.org]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. Usage of Mitogen-Activated Protein Kinase Small Molecule Inhibitors: More Than Just Inhibition! - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-548 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 dihydrochloride is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases. This compound also exhibits off-target activity against Casein Kinase 1 isoforms δ and ε (CK1δ/ε), which leads to the inhibition of the Wnt/β-catenin signaling pathway.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and summarize its effective concentrations.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of AMG-548
| Target Kinase | Inhibition Constant (Ki) (nM) |
| p38α | 0.5[1][2][3] |
| p38β | 36[1][2] |
| p38γ | 2600[1][2] |
| p38δ | 4100[1][2] |
| JNK2 | 39[1][2] |
| JNK3 | 61[1][2] |
Table 2: In Vitro Cytokine Inhibition Profile of AMG-548 in Human Whole Blood
| Stimulus | Cytokine Inhibited | IC50 (nM) |
| LPS | TNFα | 3[1][2][3] |
| LPS | IL-1β | 7[1][2] |
| TNFα | IL-8 | 0.7[1][2] |
| IL-1β | IL-6 | 1.3[1][2] |
Signaling Pathways
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in inflammation and cellular stress responses. External stimuli such as cytokines (e.g., TNFα, IL-1β) and stress signals (e.g., LPS) activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38α then phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines like TNFα and IL-6. AMG-548 directly inhibits p38α, thereby blocking this inflammatory cascade.
Caption: Inhibition of the p38 MAPK signaling pathway by AMG-548.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, which includes Casein Kinase 1 (CK1), leading to its degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. AMG-548 inhibits CK1δ/ε, which are components of the β-catenin destruction complex, thereby paradoxically inhibiting the Wnt pathway.
Caption: Off-target inhibition of the Wnt/β-catenin signaling pathway by AMG-548.
Experimental Protocols
Protocol 1: p38α Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of AMG-548 on purified p38α kinase.
Workflow Diagram:
Caption: Workflow for the p38α kinase inhibition assay.
Materials:
-
Recombinant human p38α enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
p38α substrate (e.g., recombinant ATF2)
-
This compound
-
DMSO (for compound dilution)
-
Microplate (e.g., 384-well white plate for luminescence)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup:
-
To each well of the microplate, add the diluted AMG-548 or vehicle control.
-
Add the p38α enzyme solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of ATP and the p38α substrate to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of AMG-548 relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of AMG-548 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole Blood Lipopolysaccharide (LPS)-Stimulated TNFα Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibitory effect of AMG-548 on the production of TNFα in human whole blood stimulated with LPS.
Workflow Diagram:
Caption: Workflow for the whole blood LPS-stimulated TNFα inhibition assay.
Materials:
-
Fresh human whole blood collected in heparin-containing tubes
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
96-well cell culture plates
-
Centrifuge
-
TNFα ELISA kit
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in RPMI 1640 medium.
-
Assay Setup:
-
In a 96-well plate, add the diluted AMG-548 or vehicle control to triplicate wells.
-
Add fresh human whole blood to each well.
-
Pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Stimulation:
-
Add LPS solution to each well to a final concentration of 1-10 ng/mL. Include unstimulated controls (vehicle only).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Plasma Collection:
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant from each well.
-
-
TNFα Measurement:
-
Measure the concentration of TNFα in the plasma samples using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNFα production for each AMG-548 concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
-
Protocol 3: Wnt/β-catenin Reporter Assay
This protocol details a cell-based reporter assay to assess the inhibitory effect of AMG-548 on the Wnt/β-catenin signaling pathway.
Workflow Diagram:
References
Troubleshooting & Optimization
AMG-548 dihydrochloride solubility in PBS and DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-548 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 10 mg/mL.[1] However, achieving this solubility may require assistance with ultrasonication, warming, and heating to 60°C.[1] It is also crucial to use a fresh, non-hygroscopic stock of DMSO, as absorbed water can significantly reduce the solubility of the compound.
Q3: Can I dissolve this compound directly in Phosphate Buffered Saline (PBS)?
A3: Direct dissolution of this compound in PBS is challenging and not recommended for achieving high concentrations. The compound has limited aqueous solubility. For in vitro and in vivo studies requiring an aqueous-based solution, a common practice is to first dissolve the compound in DMSO and then dilute it into a vehicle that may contain other excipients to maintain solubility. A protocol for preparing a solution for in vivo use at a concentration of ≥ 1 mg/mL involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Q4: My this compound in DMSO stock solution appears to have precipitated or crystallized upon storage. What should I do?
A4: Precipitation or crystallization from a DMSO stock solution upon storage, especially at low temperatures, can occur. To redissolve the compound, you can warm the vial to 37°C or briefly heat it to 60°C with gentle vortexing or sonication. To prevent this, it is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q5: How should I store stock solutions of this compound?
A5: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[2] Ensure the solutions are stored in tightly sealed vials to prevent moisture absorption.
Data Presentation
Solubility Data for this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 10 mg/mL | Ultrasonic, warming, and heating to 60°C may be required. | [1] |
| PBS (pH 7.4) | Not directly soluble at high concentrations. | A multi-component vehicle is recommended for aqueous solutions. | [2] |
| In vivo formulation vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1 mg/mL | Stepwise addition and mixing of components. | [2] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 60°C water bath or on a heat block for 5-10 minutes. Vortex intermittently.
-
If solids persist, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Protocol for Preparing a ≥ 1 mg/mL Working Solution for In Vivo Studies
This protocol is adapted from a formulation intended for in vivo use and serves as a method to prepare an aqueous-based solution.[2]
Materials:
-
10 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (for 1 mL of working solution):
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 10 mg/mL this compound in DMSO stock solution.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
The resulting solution will be a clear formulation with a final this compound concentration of 1 mg/mL.
Mandatory Visualizations
Troubleshooting Workflow for Dissolving this compound
References
Technical Support Center: AMG-548 Dihydrochloride
This technical support center provides guidance on the stability and handling of AMG-548 dihydrochloride in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][2] To aid dissolution, you can use ultrasonication and warming, including heating to 60°C.[1] For in vivo experiments, working solutions can be prepared by diluting the DMSO stock solution with appropriate vehicles such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2][3] For long-term storage, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months.[3] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[3] Always store solutions in sealed containers, protected from moisture.[3]
Q3: What is the recommended storage for the solid form of this compound?
A3: The solid, powdered form of this compound should be stored at -20°C in a sealed container, away from moisture.[1]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration is too high. - Improper storage temperature. - Freeze-thaw cycles. | - Ensure the concentration does not exceed the solubility limit in DMSO (e.g., 10 mg/mL with assistance).[1] - Store aliquots at the recommended -80°C for long-term storage.[3] - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3] |
| Precipitation when preparing aqueous working solutions | - Low aqueous solubility of the compound. - The organic solvent concentration in the final solution is too low. | - For in vivo studies, consider using a formulation with co-solvents like PEG300 and surfactants like Tween-80, or solubilizing agents such as SBE-β-CD. - It is recommended to prepare aqueous working solutions fresh for each experiment and use them on the same day.[3] |
| Inconsistent experimental results | - Degradation of the compound in solution. - Inaccurate concentration due to incomplete dissolution. | - Ensure stock solutions are stored correctly and used within the recommended stability period.[3] - When preparing stock solutions, use ultrasonication and/or warming to ensure complete dissolution.[1] - Prepare fresh working solutions for each experiment.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 10 mg/mL | Ultrasonic, warming, and heating to 60°C may be required to achieve this concentration.[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Stability Period |
| -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] |
Experimental Protocols & Workflows
Protocol for Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mg/mL concentration.
-
To facilitate dissolution, sonicate the solution in a water bath and/or warm it gently (up to 60°C).[1]
-
Visually inspect the solution to ensure all solid has dissolved.
-
Once fully dissolved, aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3]
Signaling Pathway
AMG-548 is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key cascade involved in cellular responses to inflammatory cytokines and environmental stress.
References
potential off-target effects of AMG-548 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMG-548 dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2]
Q2: What are the known off-target effects of AMG-548?
A2: A significant off-target effect of AMG-548 is the inhibition of the Wnt/β-catenin signaling pathway.[1][2] This occurs through the direct inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[1][2] It also shows some activity against p38β, JNK2, and JNK3 at higher concentrations.[1][2][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: At what concentration does AMG-548 typically inhibit p38α in cell-based assays?
A4: AMG-548 is a potent inhibitor of p38α with a reported Ki of 0.5 nM. In whole blood assays, it inhibits LPS-stimulated TNFα production with an IC50 of 3 nM.[1][2] The optimal concentration for your specific cell-based assay should be determined empirically through a dose-response experiment.
Troubleshooting Guide
Issue 1: Unexpected inhibition of Wnt/β-catenin signaling.
-
Question: My experimental results show a decrease in Wnt/β-catenin pathway activation, which is not the intended effect. Why is this happening?
-
Answer: AMG-548 has been shown to inhibit Wnt/β-catenin signaling by directly targeting Casein Kinase 1 isoforms δ and ε (CK1δ/ε).[1][2] This is a known off-target effect. The concentration of AMG-548 required to inhibit CK1δ/ε in cells is similar to that needed to inhibit the Wnt/β-catenin pathway.[4]
-
Troubleshooting Steps:
-
Confirm the off-target effect: Perform a Western blot to check the phosphorylation status of Dishevelled (Dvl), a downstream target of CK1δ/ε in the Wnt pathway. A decrease in the phosphorylation-induced mobility shift of Dvl (e.g., hDvl2) can indicate CK1δ/ε inhibition.[1][2]
-
Use a more selective p38α inhibitor: If the Wnt signaling pathway is critical for your experimental system, consider using an alternative p38α inhibitor with a different selectivity profile that does not significantly impact CK1δ/ε.
-
Titrate AMG-548 concentration: Determine the lowest effective concentration of AMG-548 that inhibits p38α without significantly affecting the Wnt pathway in your specific model. This can be achieved by performing a dose-response curve for both p38α and Wnt pathway readouts.
-
Issue 2: Lack of expected p38α inhibition.
-
Question: I am not observing the expected downstream effects of p38α inhibition in my experiment. What could be the reason?
-
Answer: Several factors could contribute to the lack of observed p38α inhibition, including compound inactivity, insufficient concentration, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify compound integrity: Ensure that the this compound has been stored correctly at -20°C and that stock solutions have not undergone excessive freeze-thaw cycles.[1]
-
Confirm p38α activation: Before treating with the inhibitor, confirm that the p38α pathway is activated in your experimental system. This can be done by treating cells with a known p38α activator (e.g., anisomycin, UV radiation, or inflammatory cytokines like TNFα and IL-1β) and measuring the phosphorylation of p38α or its downstream targets like MAPKAPK2 (MK2) or ATF2 by Western blot.
-
Optimize inhibitor concentration and incubation time: Perform a dose-response experiment to determine the optimal concentration of AMG-548 for your cell type and experimental conditions. Also, consider optimizing the pre-incubation time with the inhibitor before applying the stimulus.
-
Check for serum protein binding: High serum concentrations in cell culture media can sometimes reduce the effective concentration of small molecule inhibitors due to protein binding. Consider reducing the serum concentration during the inhibitor treatment period if your experimental design allows.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of AMG-548
| Target | Ki (nM) | IC50 (nM) |
| p38α | 0.5[1][2][3] | - |
| p38β | 36[1][2] | - |
| p38γ | 2600[1][2][3] | - |
| p38δ | 4100[1][2][3] | - |
| JNK2 | 39[1][2][3] | - |
| JNK3 | 61[1][2][3] | - |
| LPS-stimulated TNFα (human whole blood) | - | 3[1][2] |
| LPS-stimulated IL-1β (human whole blood) | - | 7[1][2] |
| TNFα-induced IL-8 (human whole blood) | - | 0.7[1][2] |
| IL-1β-induced IL-6 (human whole blood) | - | 1.3[1][2] |
Experimental Protocols
Protocol 1: Whole Blood LPS-Stimulated TNFα Release Assay
This protocol is a general guideline for assessing the inhibitory effect of AMG-548 on TNFα production in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
RPMI 1640 medium.
-
Phosphate Buffered Saline (PBS).
-
Human TNFα ELISA kit.
Procedure:
-
Dilute the whole blood 1:5 with RPMI 1640 medium.
-
Pre-incubate the diluted blood with various concentrations of AMG-548 (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the blood with LPS at a final concentration of 10 ng/mL. Include a non-stimulated control.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the samples at 1,500 x g for 10 minutes to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the TNFα concentration in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for AMG-548 by plotting the percentage of TNFα inhibition against the log of the inhibitor concentration.
Protocol 2: Western Blot for Dvl Phosphorylation Shift (Wnt Off-Target Effect)
This protocol provides a method to assess the off-target effect of AMG-548 on the Wnt signaling pathway by observing the phosphorylation status of Dvl.
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293T).
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
This compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against Dvl2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with AMG-548 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[1][2]
-
Stimulate the cells with Wnt3a for 2-4 hours to induce Dvl phosphorylation. Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE on a low percentage acrylamide gel to better resolve the phosphorylated and non-phosphorylated forms of Dvl.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against Dvl2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and visualize the bands. A decrease in the upper, slower-migrating (phosphorylated) band of Dvl2 in the AMG-548 treated sample compared to the Wnt3a-only treated sample indicates inhibition of CK1δ/ε.
Mandatory Visualizations
Caption: On-target effect of AMG-548 on the p38α signaling pathway.
Caption: Off-target effect of AMG-548 on the Wnt/β-catenin signaling pathway.
References
- 1. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
Technical Support Center: AMG-548 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMG-548 dihydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] It functions by binding to the ATP-binding site of p38α, thereby preventing its activation and downstream signaling.[5] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli, influencing processes like cell division, metabolism, and survival.[4]
Q2: What is the selectivity profile of AMG-548?
AMG-548 exhibits high selectivity for p38α over other p38 isoforms and other kinases. This selectivity is crucial for minimizing off-target effects.
| Kinase | Kᵢ (nM) | Selectivity vs. p38α |
| p38α | 0.5 | - |
| p38β | 36 | ~72-fold |
| p38γ | 2600 | >5000-fold |
| p38δ | 4100 | >8000-fold |
| JNK2 | 39 | ~78-fold (modest) |
| JNK3 | 61 | ~122-fold (modest) |
Data compiled from multiple sources.[1][6]
Q3: What are the known downstream effects of AMG-548 treatment in cell culture?
By inhibiting p38α, AMG-548 effectively blocks the production of pro-inflammatory cytokines. It is a potent inhibitor of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) production in whole blood.[1][6]
| Cytokine | Stimulant | IC₅₀ (nM) |
| TNFα | LPS | 3 |
| IL-1β | LPS | 7 |
| IL-8 | TNFα | 0.7 |
| IL-6 | IL-1β | 1.3 |
Data from human whole blood assays.[6]
Q4: Are there any known off-target effects of AMG-548?
While highly selective for p38α, some studies have shown that at higher concentrations, AMG-548 can inhibit Wnt/β-catenin signaling. This is attributed to cross-reactivity with Casein Kinase 1 (CK1) isoforms δ and ε.[2][6] Researchers should be mindful of this potential off-target activity, especially when using high concentrations of the inhibitor.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Low Viability
Possible Cause 1: High Concentration of this compound
While specific IC₅₀ values for cytotoxicity are not widely published for various cell lines, high concentrations of any small molecule inhibitor can lead to off-target effects and general toxicity.
Solution:
-
Determine the Optimal Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. A typical starting point for a potent inhibitor like AMG-548 could be in the low nanomolar to low micromolar range.
-
Cell Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a CellTiter-Glo® assay, to determine the IC₅₀ for cell viability.
Possible Cause 2: Solvent Toxicity
This compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells.
Solution:
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any solvent-induced effects.
Possible Cause 3: Compound Instability or Precipitation in Media
The dihydrochloride salt form of AMG-548 is generally more water-soluble than the free base. However, precipitation can still occur at high concentrations or in certain media compositions.
Solution:
-
Visual Inspection: Before adding to cells, visually inspect your final diluted solution for any signs of precipitation.
-
Solubility Testing: If you suspect solubility issues, you can perform a simple solubility test by preparing the highest concentration of AMG-548 in your cell culture medium and observing it for precipitation over time at 37°C.
-
Fresh Dilutions: Prepare fresh dilutions of AMG-548 from your stock solution for each experiment.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) for cell viability.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of AMG-548.
Caption: General workflow for assessing this compound cytotoxicity in cell culture.
Caption: Troubleshooting logic for unexpected cell toxicity with AMG-548.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 4. AMG 548 (3920) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing AMG-548 Dihydrochloride Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with AMG-548 dihydrochloride. The focus is on optimizing incubation time to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for this compound in a cell-based assay?
A1: For initial experiments, a pre-incubation time of 1 to 2 hours is a common starting point for small molecule inhibitors. However, the optimal time depends on various factors including the cell type, protein expression levels of the target kinases (p38α, CK1δ/ε), and the specific assay conditions. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q2: My inhibitory effect with AMG-548 is weaker than expected. Could incubation time be a factor?
A2: Yes, insufficient incubation time can lead to an underestimation of the inhibitor's potency. AMG-548, like other ATP-competitive inhibitors, needs to reach equilibrium with its target kinase. If the incubation time is too short, this equilibrium will not be reached, resulting in a weaker observed inhibitory effect. Consider increasing the pre-incubation time in your experimental protocol.
Q3: I am observing inconsistent results between experiments. Can incubation time contribute to this variability?
A3: Inconsistent incubation times are a frequent source of experimental variability. To ensure reproducibility, it is crucial to maintain a consistent and optimized incubation period across all experiments.[1][2] Even minor variations can lead to significant differences in the measured IC50 values.
Q4: How does the ATP concentration in my assay affect the required incubation time for AMG-548?
A4: While incubation time is primarily about reaching binding equilibrium, high concentrations of ATP, the natural substrate of the target kinase, can compete with ATP-competitive inhibitors like AMG-548. This competition doesn't directly change the time to reach equilibrium but can impact the apparent potency of the inhibitor. It is important to use an ATP concentration that is appropriate for the specific kinase and assay format.[3] For accurate determination of inhibitor potency, the ATP concentration should ideally be close to the Km value for the specific kinase.[3]
Q5: Can prolonged incubation with AMG-548 lead to off-target effects or cellular toxicity?
A5: While AMG-548 is a selective inhibitor, prolonged exposure at high concentrations could potentially lead to off-target effects or cellular toxicity. It is advisable to perform a cell viability assay in parallel with your primary experiment to monitor the health of the cells over the incubation period. This will help to distinguish between specific inhibition of the target pathway and general cellular stress or death.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Potency (High IC50) | Insufficient incubation time for inhibitor-target binding equilibrium. | Perform a time-course experiment to determine the optimal pre-incubation time. Start with a range from 30 minutes to 8 hours. |
| High cell density leading to reduced effective inhibitor concentration. | Optimize cell seeding density to ensure adequate inhibitor-to-cell ratio. | |
| Presence of serum in the media, which can bind to the compound. | Consider reducing the serum concentration or using serum-free media during the inhibitor incubation step, if compatible with your cell line. | |
| High Variability in Results | Inconsistent incubation times between wells or experiments. | Standardize the incubation time for all samples and experiments. Use a multichannel pipette for simultaneous addition of the inhibitor. |
| Cell passage number affecting target expression or cell health. | Use cells within a consistent and low passage number range for all experiments.[2] | |
| No Inhibitory Effect | Incorrect concentration of the inhibitor. | Verify the stock solution concentration and perform serial dilutions carefully. |
| Degraded inhibitor. | Ensure proper storage of this compound at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4][5] | |
| Low expression of the target kinase in the cell line. | Confirm the expression of p38α and/or CK1δ/ε in your cell line using Western blot or qPCR. |
Experimental Protocol: Determining Optimal Incubation Time
This protocol outlines a method to determine the optimal pre-incubation time for this compound in a cell-based assay measuring the inhibition of a downstream signaling event (e.g., phosphorylation of a substrate).
1. Cell Seeding:
-
Seed cells in a multi-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight under standard culture conditions.
2. Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of AMG-548 at the desired concentrations in cell culture media.
3. Time-Course Incubation:
-
Treat cells with a fixed, mid-range concentration of AMG-548 (e.g., a concentration around the expected IC50) and a vehicle control (e.g., DMSO).
-
Incubate the cells for varying periods (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours).
4. Cell Stimulation and Lysis:
-
After the respective incubation times, stimulate the cells with an appropriate agonist to activate the target pathway (if necessary for your assay).
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
5. Downstream Analysis:
-
Analyze the cell lysates to measure the level of inhibition. This can be done using methods such as:
-
Western blotting to detect the phosphorylation of a downstream substrate of p38α or CK1δ/ε.
-
An ELISA-based assay to quantify the level of a phosphorylated substrate.
-
A reporter gene assay if the signaling pathway regulates the expression of a reporter.
-
6. Data Analysis:
-
Quantify the signal for the inhibited marker at each time point.
-
Plot the percentage of inhibition against the incubation time.
-
The optimal incubation time is the shortest time point at which the maximum and stable inhibition is observed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMG-548 inhibits p38α and CK1δ/ε signaling pathways.
Caption: Workflow for determining optimal AMG-548 incubation time.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [portugal.promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: AMG-548 Dihydrochloride Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot results when using AMG-548 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips in a direct question-and-answer format to help you resolve specific issues you may encounter during your Western blot experiments with this compound.
No Signal or Weak Signal
Question: I am not seeing any band for my phosphorylated target protein after treating my cells with a stimulant and probing with a phospho-specific antibody. What could be the reason?
Answer: Several factors could lead to a weak or absent signal for your phosphorylated target. Here is a checklist of potential causes and solutions:
-
Suboptimal Cell Stimulation: The concentration of the stimulus or the incubation time may be insufficient to induce detectable phosphorylation.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal stimulation conditions for your specific cell line and target.
-
-
Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate your target protein, leading to signal loss.
-
Ineffective Primary Antibody: The phospho-specific antibody may not be sensitive enough or may have lost activity.
-
Recommendation:
-
Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3]
-
Ensure the antibody has been stored correctly and is within its expiration date.
-
Run a positive control, such as a lysate from cells known to express the phosphorylated target at high levels, to validate the antibody's performance.[4]
-
-
-
Insufficient Protein Loading: The amount of your target protein in the loaded lysate may be below the detection limit.
-
Recommendation: Increase the amount of protein loaded per well. For low-abundance proteins, consider immunoprecipitation to enrich for your target before running the Western blot.[5]
-
-
Blocking Agent Issues: Certain blocking agents can mask the epitope recognized by the antibody.
High Background
Question: My Western blot membrane has a high background, making it difficult to see my specific bands. What can I do to reduce it?
Answer: High background can obscure your results and is often caused by non-specific antibody binding or issues with the blocking or washing steps. Consider the following:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Membrane Handling: Improper handling can lead to background issues.
-
Recommendation: Always handle the membrane with clean forceps and avoid touching the surface. Ensure the membrane does not dry out at any stage of the experiment.[7]
-
Non-Specific Bands
Question: I am observing multiple bands in addition to the band at the expected molecular weight for my target. How can I get rid of these non-specific bands?
Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity and sample degradation. Here are some troubleshooting steps:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.
-
Sample Degradation: Proteases in your sample can degrade your target protein, leading to bands at lower molecular weights.
-
Recommendation: Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. Prepare fresh lysates for each experiment if possible.[4]
-
-
Too Much Protein Loaded: Overloading the gel can lead to "ghost" bands and smearing.
-
Recommendation: Reduce the amount of total protein loaded per lane. A typical range is 20-30 µg for cell lysates.[9]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.
-
Recommendation: Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[4]
-
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the effect of AMG-548 on the p38 MAPK signaling pathway.
Western Blot Protocol for Analyzing Inhibition of p38 MAPK Phosphorylation by AMG-548
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, A549) at an appropriate density and allow them to adhere overnight. b. The next day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (e.g., DMSO) for 1-2 hours. c. Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., 10 ng/mL Anisomycin, 10 µg/mL LPS, or 20 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control.
2. Lysate Preparation: a. After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by Ponceau S staining.
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin. d. Quantify the band intensities using densitometry software.
Data Presentation
The inhibitory effect of AMG-548 on p38 MAPK phosphorylation can be quantified and presented in a tabular format for clear comparison.
| AMG-548 Concentration (nM) | Phospho-p38 MAPK Signal (Normalized Intensity) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1 | 0.55 | 45% |
| 10 | 0.15 | 85% |
| 100 | 0.05 | 95% |
| 1000 | 0.02 | 98% |
Note: The data presented in this table are representative and may vary depending on the cell line, experimental conditions, and antibodies used.
Visualizations
The following diagrams illustrate the p38 MAPK signaling pathway, the Wnt signaling pathway (also potentially affected by AMG-548), and a general workflow for a Western blot experiment.
References
- 1. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase 1 delta Antibody (NBP1-21376): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CK1δ Kinase Activity Is Modulated by Chk1-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
AMG-548 Dihydrochloride In Vivo Delivery: A Technical Support Guide
Disclaimer: The development of AMG-548, a p38α inhibitor, was discontinued by Amgen.[1] Consequently, extensive in vivo efficacy and detailed, peer-reviewed administration protocols are not widely available in the public domain. This guide provides a summary of available information and general best practices for the in vivo delivery of similar small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is AMG-548 dihydrochloride and what is its mechanism of action?
A1: AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition has been investigated for the treatment of inflammatory diseases.[3][4][5][6] this compound is the salt form of the compound, often used to improve solubility and stability.
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Due to its likely poor water solubility, this compound requires a specific formulation for in vivo delivery. Based on information from chemical suppliers and general practices for similar compounds, the following vehicles can be considered for oral gavage and intravenous injection:
-
For Oral Gavage: A common vehicle for poorly soluble compounds is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), a surfactant like Tween-80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
For Intravenous Injection: A formulation using a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD) is often recommended to avoid precipitation in the bloodstream. A potential formulation is 20% SBE-β-CD in saline.[7]
Q3: What is the known pharmacokinetic profile of AMG-548 in animal models?
A3: Limited pharmacokinetic data for AMG-548 is available from commercial suppliers. The reported oral bioavailability (F) is 62% in rats and 47% in dogs. The half-life (t1/2) is approximately 4.6 hours in rats and 7.3 hours in dogs.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of compound in formulation | Poor solubility of this compound in the chosen vehicle. | - Increase the percentage of co-solvents (e.g., DMSO, PEG300).- Gently warm the solution (do not exceed 40°C) and sonicate to aid dissolution.- Prepare a fresh solution for each experiment. |
| Animal distress during or after oral gavage | - Irritation from the vehicle (especially with high concentrations of DMSO).- Improper gavage technique. | - Reduce the concentration of DMSO in the formulation if possible.- Ensure proper restraint and use an appropriately sized gavage needle.- Consider alternative, less stressful oral dosing methods if the experimental design allows. |
| Precipitation of compound upon intravenous injection | The compound is "crashing out" of the solution upon contact with the aqueous environment of the blood. | - Switch to a formulation with a stronger solubilizing agent, such as SBE-β-CD.- Decrease the concentration of the dosing solution and increase the injection volume (within acceptable limits).- Administer the injection more slowly to allow for gradual dilution in the bloodstream. |
| Vehicle-related toxicity (e.g., lethargy, weight loss) | Some vehicles, particularly at high concentrations or with repeated dosing, can cause adverse effects. | - Include a vehicle-only control group in your study to assess baseline toxicity.- If toxicity is observed, try to reduce the concentration of potentially problematic components (e.g., DMSO, Tween-80).- Consider alternative, better-tolerated vehicle formulations. |
Quantitative Data
Pharmacokinetic Parameters of AMG-548
| Animal Model | Oral Bioavailability (F) | Half-life (t1/2) | Reference |
| Rat | 62% | 4.6 hours | [2][8] |
| Dog | 47% | 7.3 hours | [2][8] |
In Vivo Efficacy Data for AMG-548
| Animal Model | Disease Indication | Dose and Route | Dosing Frequency | Observed Efficacy |
| Murine Collagen-Induced Arthritis | Rheumatoid Arthritis | Data not available | Data not available | Efficacious in acute and chronic models of arthritis.[9] |
| In vivo Cancer Model | Various Cancers | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and number of animals.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the this compound powder in DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Add the PEG300 to the DMSO/compound mixture and mix thoroughly.
-
Add the Tween-80 and mix until a homogenous solution is formed.
-
Finally, add the saline to the mixture and vortex until a clear solution is obtained.
-
Administer the formulation to the animals via oral gavage at the desired dose.
-
Protocol 2: Preparation of this compound for Intravenous Injection
-
Materials:
-
This compound powder
-
SBE-β-CD
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle warming and stirring to fully dissolve.
-
Calculate the required amount of this compound.
-
Add the this compound powder to the 20% SBE-β-CD solution.
-
Vortex or sonicate the mixture until the compound is completely dissolved. The solution should be clear.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
Administer the formulation to the animals via intravenous injection at the desired dose.
-
Signaling Pathways and Experimental Workflows
Caption: The p38 MAPK signaling cascade and the inhibitory action of AMG-548.
Caption: A general experimental workflow for assessing the in vivo efficacy of a small molecule inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Overcoming Resistance to p38 Inhibitors like AMG-548
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p38 inhibitors, with a focus on overcoming resistance to compounds such as AMG-548.
Troubleshooting Guides
Issue: Reduced Sensitivity or Acquired Resistance to a p38 Inhibitor
Researchers may observe a decrease in the efficacy of a p38 inhibitor like AMG-548 over time, indicated by an increase in the half-maximal inhibitory concentration (IC50). This can be due to various resistance mechanisms.
Table 1: Quantitative Comparison of Sensitive vs. Resistant Cell Lines
| Cell Line | p38 Inhibitor | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Change | Potential Resistance Mechanism | Reference |
| MDA-MB-231 (Human Breast Cancer) | SB203580 | 5,000 | > 50,000 | >10 | Upregulation of alternative survival pathways | [1] |
| MDA-MB-231 (Human Breast Cancer) | SB202190 | 5,000 | > 50,000 | >10 | Upregulation of alternative survival pathways | [1] |
| Human Monocytes | SB203580 | 300-500 | Not Applicable | Not Applicable | Baseline cellular context | [2] |
| THP-1 (Human Monocytic Leukemia) | Doramapimod (BIRB 796) | 38 | Not Applicable | Not Applicable | Baseline cellular context | [2] |
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating and overcoming resistance to p38 inhibitors.
FAQs: Troubleshooting Common Experimental Issues
Q1: My p38 inhibitor, AMG-548, is not showing the expected inhibitory effect on my cells.
A1: There are several potential reasons for this:
-
Cellular Context: The p38 pathway's role can be highly cell-type specific. In some cells, it may not be the primary driver of the phenotype you are measuring.
-
Inhibitor Concentration and Incubation Time: Ensure you are using the inhibitor at a concentration well above its IC50 for the target cells and for a sufficient duration. For AMG-548, which has a low nanomolar IC50 for p38α, a starting concentration of 100-500 nM for 24-48 hours is a reasonable starting point.[3][4][5][6]
-
Inhibitor Stability: Ensure the inhibitor has been stored correctly and that the solvent used for reconstitution is appropriate and has not degraded the compound.
-
Off-Target Effects: At higher concentrations, some p38 inhibitors may have off-target effects that could mask the intended inhibition.[7][8] It is crucial to perform dose-response experiments.
-
Confirmation of Target Engagement: It is essential to confirm that the inhibitor is hitting its target in your cellular system. Perform a western blot to check for a decrease in the phosphorylation of a known p38 substrate, such as MK2 or ATF2, without a change in total p38 levels.
Q2: I am seeing high background in my western blot for phospho-p38 (Thr180/Tyr182).
A2: High background in phospho-westerns is a common issue. Here are some troubleshooting steps:
-
Blocking Buffer: For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking buffer instead of milk, as milk contains phosphoproteins that can increase background.[9]
-
Antibody Dilution: The primary antibody concentration may be too high. Try titrating the antibody to find the optimal dilution.
-
Washing Steps: Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations to remove non-specific binding.
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation state of your proteins during sample preparation.[9]
Q3: How can I develop a p38 inhibitor-resistant cell line for my studies?
A3: A common method for generating resistant cell lines is through dose-escalation:
-
Initial Treatment: Start by treating the parental cell line with the p38 inhibitor at a concentration around its IC50.
-
Gradual Dose Increase: Once the cells have recovered and are proliferating, gradually increase the concentration of the inhibitor in the culture medium.
-
Selection of Resistant Clones: Over time, this will select for a population of cells that can survive and proliferate in the presence of high concentrations of the inhibitor.
-
Characterization: Once a resistant population is established, characterize it by determining the new, higher IC50 and investigate the underlying resistance mechanisms.
FAQs: Understanding and Overcoming p38 Inhibitor Resistance
Q1: What are the primary mechanisms of acquired resistance to p38 inhibitors?
A1: While specific data for AMG-548 is limited, resistance to kinase inhibitors, including those targeting p38, generally arises from several mechanisms:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked p38 pathway. For example, upregulation of the ERK/MAPK or PI3K/Akt pathways can promote survival and proliferation despite p38 inhibition.[10]
-
Target Modification: Although less common for non-covalent inhibitors, mutations in the p38 kinase domain could potentially alter inhibitor binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Upregulation of Downstream Effectors: Cells may upregulate downstream targets of the p38 pathway to compensate for the inhibition.
Caption: Mechanisms of resistance to p38 inhibitors.
Q2: How can combination therapies be used to overcome resistance to p38 inhibitors?
A2: Combining a p38 inhibitor with another targeted agent can be a powerful strategy to overcome resistance. The choice of the combination partner depends on the identified resistance mechanism:
-
Inhibition of Bypass Pathways: If resistance is mediated by the activation of the ERK or PI3K/Akt pathways, combining the p38 inhibitor with a MEK inhibitor (for the ERK pathway) or a PI3K/mTOR inhibitor can be effective.
-
Synergistic Effects with Chemotherapy: p38 has been implicated in the DNA damage response. Combining a p38 inhibitor with DNA-damaging agents like cisplatin or taxanes has shown synergistic effects in some cancer models.[11]
-
Targeting Upstream Activators: Inhibiting upstream kinases like MKK3 or MKK6 can be an alternative strategy to block the p38 pathway.[12]
Q3: Are there any known off-target effects of AMG-548 that I should be aware of?
A3: AMG-548 is a potent and selective inhibitor of p38α. However, like many kinase inhibitors, it can have off-target effects, especially at higher concentrations. It has been shown to have some activity against p38β and, to a lesser extent, JNK2 and JNK3.[3][6] Additionally, some studies have reported that AMG-548 can inhibit Wnt signaling by directly inhibiting Casein kinase 1 isoforms δ and ε.[3] It is always advisable to use the lowest effective concentration and to validate findings with a second, structurally distinct p38 inhibitor or with genetic approaches like siRNA or CRISPR.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability and determine the IC50 of a p38 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the p38 inhibitor (e.g., AMG-548) for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11][13][14][15][16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[11][13][14][15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Phospho-p38
This protocol is used to confirm the inhibition of p38 activity in cells.
-
Cell Lysis: Treat cells with the p38 inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.
In Vitro p38 Kinase Activity Assay
This assay directly measures the enzymatic activity of p38.
-
Immunoprecipitation (for cellular p38): Immunoprecipitate p38 from cell lysates using an anti-p38 antibody.
-
Kinase Reaction: Set up a kinase reaction mixture containing the immunoprecipitated p38 or recombinant p38, a specific substrate (e.g., ATF2), ATP, and the p38 inhibitor at various concentrations.[2][17][18][]
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes).
-
Detection of Phosphorylation: The phosphorylation of the substrate can be detected in several ways:
-
Radiolabeling: Using [γ-32P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.[17]
-
Antibody-based detection: Using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2) in a western blot or ELISA format.[17]
-
Luminescence-based assays: Using a system that measures ADP production, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).[18][]
-
-
Data Analysis: Quantify the level of substrate phosphorylation and determine the inhibitory activity of the compound.
References
- 1. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of p38 MAP kinase corrects biochemical and neurological deficits in experimental diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. icr.ac.uk [icr.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Tumor cell p38 inhibition to overcome immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
minimizing cytotoxicity of AMG-548 dihydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of AMG-548 dihydrochloride during their experiments.
Troubleshooting Guide
Unexpected cytotoxicity can confound experimental results. This guide addresses common issues encountered when using this compound and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| High cell death at expected effective concentrations | Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. | - Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1% v/v). - Run a solvent-only control to assess its specific cytotoxic effect on your cell line. |
| Off-Target Effects: AMG-548 has known off-target activity against p38β, JNK2, JNK3, and Casein Kinase 1 (CK1) isoforms δ and ε. Inhibition of these kinases may induce cytotoxic responses in certain cell types.[1] | - Titrate the concentration of AMG-548 to the lowest effective dose for p38α inhibition to minimize off-target effects. - If possible, use a more selective p38α inhibitor as a control to distinguish on-target from off-target effects. - Consult the literature for the roles of JNK and CK1 in your specific cell model to anticipate potential off-target liabilities. | |
| Compound Precipitation: Poor solubility in culture medium can lead to the formation of cytotoxic aggregates. | - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Prepare fresh dilutions from a concentrated stock solution for each experiment. - Consider the use of a lower concentration or a different solvent system if precipitation is observed. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. | - Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. - Start with a broad range of concentrations to identify a suitable experimental window. | |
| Inconsistent results between experiments | Stock Solution Instability: Improper storage can lead to degradation of the compound. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C as recommended by the supplier and protect from light.[1] |
| Variability in Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses. | - Maintain consistent cell culture practices, including seeding density and passage number. - Be aware that components in serum can bind to small molecules, potentially altering their effective concentration.[2][3] Consider using serum-free or reduced-serum media for the duration of the treatment, if compatible with your cells. | |
| Discrepancy between expected and observed p38α inhibition | Suboptimal Assay Conditions: The experimental setup may not be optimal for detecting p38α inhibition. | - Ensure that the p38α pathway is activated in your experimental model (e.g., through stimulation with cytokines or stress). - Use a validated antibody for detecting phosphorylation of a direct p38α substrate (e.g., MK2) as a readout of pathway inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on its high potency for p38α (Ki = 0.5 nM), a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. It is crucial to perform a titration to determine the lowest effective concentration that elicits the desired biological response while minimizing cytotoxicity.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock in cell culture medium, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Q3: What are the known off-targets of this compound and how can they contribute to cytotoxicity?
A3: this compound has known inhibitory activity against p38β, JNK2, JNK3, and Casein Kinase 1 (CK1) isoforms δ and ε.[1] Inhibition of these kinases can lead to unintended biological consequences and potential cytotoxicity. For example, JNK signaling is involved in both pro-apoptotic and pro-survival pathways, and its inhibition can have context-dependent effects on cell viability. Similarly, CK1 is implicated in various cellular processes, and its inhibition may lead to cell cycle arrest or apoptosis. Minimizing the concentration of AMG-548 is the primary strategy to reduce the impact of these off-target effects.
Q4: What are the best control experiments to run when assessing the effects of this compound?
A4: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve AMG-548.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control for p38α Inhibition: If available, use another well-characterized p38α inhibitor to confirm that the observed phenotype is due to p38α inhibition.
-
Cell Viability Control: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) in your viability assays to ensure the assay is performing correctly.
Q5: How can I assess the cytotoxicity of this compound in my experiments?
A5: Standard cell viability assays can be used to quantify the cytotoxic effects of AMG-548. The two most common methods are:
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, which is an indicator of cell membrane integrity.
Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | p38α | |
| Ki (p38α) | 0.5 nM | |
| Off-Targets | p38β, JNK2, JNK3, CK1δ/ε | [1] |
| Solubility | Soluble in DMSO and ethanol | |
| Recommended Stock Solution | 10 mM in 100% DMSO | General recommendation |
| Recommended Final Solvent Concentration | ≤ 0.1% v/v | General recommendation |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol provides a general framework for assessing cytotoxicity by measuring LDH release.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound, including vehicle and untreated controls. Also, include a maximum LDH release control by adding a lysis buffer (provided in the kit) to a set of wells.
-
Incubate the plate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: On- and off-target signaling of AMG-548.
Caption: Troubleshooting logic for high cytotoxicity.
References
AMG-548 dihydrochloride batch-to-batch variability
Welcome to the Technical Support Center for AMG-548 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability of this compound and to provide guidance for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] It exhibits high potency with a Ki (inhibition constant) of 0.5 nM for p38α.[1][2] It shows some selectivity over p38β (Ki = 36 nM) and is significantly more selective against p38γ and p38δ (over 1000-fold).[1][2] A primary downstream effect of p38α inhibition by AMG-548 is the potent suppression of TNFα production, with an IC50 of 3 nM in lipopolysaccharide (LPS)-stimulated whole blood.[1][3]
Q2: Are there any known secondary targets for AMG-548?
A2: Yes, AMG-548 has been shown to inhibit Wnt signaling. This occurs through the direct inhibition of Casein kinase 1 (CK1) isoforms δ and ε.[1][2] Researchers studying Wnt signaling should be aware of this activity.
Q3: What are the physical and chemical properties of this compound?
A3: The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C29H29Cl2N5O | [4][5] |
| Molecular Weight | 534.48 g/mol | [4][5] |
| Appearance | Solid | [4][5] |
| Purity (Typical) | >98% | [3] |
| CAS Number | 864249-60-5 (free base) | [4] |
Q4: How should I prepare stock solutions of this compound and how should they be stored?
A4: It is recommended to dissolve this compound in DMSO for stock solutions.[6] For storage, it is advised to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays between different batches of this compound.
This is a common problem that can arise from variations in the purity, potency, or solubility of different batches of the compound.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Action: Perform analytical tests to confirm the identity and purity of each batch.
-
Methodology: Use High-Performance Liquid Chromatography (HPLC) or Ultra High-Performance Liquid Chromatography (UPLC) to assess purity. Mass Spectrometry (MS) should be used to confirm the molecular weight. Refer to the Experimental Protocols section for a detailed HPLC-MS protocol.
-
Expected Outcome: Purity should be >98% and the observed molecular weight should match the expected value.
-
-
Determine the IC50 of Each Batch:
-
Action: Functionally test each batch to determine its half-maximal inhibitory concentration (IC50) in a relevant cellular assay.
-
Methodology: A whole-blood assay measuring the inhibition of LPS-stimulated TNFα production is a highly relevant functional assay for AMG-548.[1] See the Experimental Protocols section for a detailed protocol.
-
Expected Outcome: The IC50 values between batches should be comparable and align with the expected value of approximately 3 nM.[1]
-
-
Check Solubility:
-
Action: Ensure that the compound is fully dissolved when preparing stock solutions and diluting to working concentrations.
-
Methodology: Visually inspect the solution for any precipitate. If solubility issues are suspected, gentle warming and sonication may aid dissolution.[6]
-
Expected Outcome: A clear, homogenous solution.
-
-
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent results.
Issue 2: Unexpected cellular phenotype observed.
This could be due to off-target effects or the known secondary activity of AMG-548.
-
Troubleshooting Steps:
-
Consider the Wnt Signaling Inhibition:
-
Action: Be aware that AMG-548 inhibits Wnt signaling by targeting CK1δ/ε.[1][2]
-
Methodology: If your experimental system is sensitive to perturbations in the Wnt pathway, consider if the observed phenotype could be a result of this secondary activity.
-
Expected Outcome: A better understanding of the observed phenotype.
-
-
Review Selectivity Profile:
-
-
Signaling Pathway Diagram:
Primary and secondary targets of AMG-548.
Experimental Protocols
1. Protocol for Purity and Identity Verification by HPLC-MS
-
Objective: To confirm the purity and molecular weight of a batch of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column coupled to a mass spectrometer.
-
-
Methodology:
-
Prepare a 1 mg/mL stock solution of AMG-548 in DMSO.
-
Dilute the stock solution to 10 µg/mL in 50:50 ACN:water.
-
Set up the HPLC method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Set up the mass spectrometer to scan for the expected mass of the free base (m/z = 462.23) in positive ion mode.
-
Run the sample and analyze the data.
-
-
Data Analysis:
-
The purity is determined by the peak area of the main compound peak as a percentage of the total peak area in the chromatogram.
-
The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of AMG-548.
-
2. Protocol for Functional Potency (IC50) Determination
-
Objective: To determine the IC50 value of this compound by measuring the inhibition of TNFα production in LPS-stimulated human whole blood.[1]
-
Materials:
-
Fresh human whole blood
-
This compound
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium
-
TNFα ELISA kit
-
-
Methodology:
-
Prepare a serial dilution of AMG-548 in DMSO, and then dilute in RPMI 1640 medium.
-
In a 96-well plate, add 180 µL of whole blood to each well.
-
Add 10 µL of the diluted AMG-548 or vehicle control to the wells and incubate for 30 minutes at 37°C.
-
Add 10 µL of LPS (to a final concentration of 100 ng/mL) to stimulate TNFα production.
-
Incubate for 6 hours at 37°C.
-
Centrifuge the plate and collect the plasma.
-
Measure the TNFα concentration in the plasma using a TNFα ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNFα concentration against the logarithm of the AMG-548 concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Experimental Workflow Diagram:
Workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medchemexpress LLC HY-108642B 1mg Medchemexpress, AMG-548 (dihydrochloride) | Fisher Scientific [fishersci.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. AMG-548 (dihydrochloride) - Immunomart [immunomart.org]
Validation & Comparative
A Head-to-Head Comparison of p38 MAPK Inhibitors: AMG-548 Dihydrochloride vs. BIRB 796
For researchers, scientists, and drug development professionals, the selection of a potent and selective p38 MAPK inhibitor is critical for advancing studies in inflammation, autoimmune diseases, and oncology. This guide provides an objective comparison of two prominent p38 inhibitors, AMG-548 dihydrochloride and BIRB 796 (Doramapimod), supported by experimental data to inform your research decisions.
This comparison guide delves into the biochemical potency, kinase selectivity, cellular activity, and pharmacokinetic profiles of AMG-548 and BIRB 796. All quantitative data is summarized in structured tables for easy interpretation. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in experimental design.
At a Glance: Key Differences
| Feature | This compound | BIRB 796 (Doramapimod) |
| Primary Target | p38α | p38α, p38β, p38γ, p38δ |
| Binding Mechanism | ATP-competitive | Allosteric (DFG-out) |
| p38α Potency | High (Ki = 0.5 nM)[1] | High (IC50 = 38 nM, Kd = 0.1 nM)[2] |
| Selectivity | Highly selective for p38α over other p38 isoforms and a panel of other kinases.[1] | Pan-p38 inhibitor with activity against other kinases like JNK2 and B-Raf.[2][3] |
| Clinical Development | Investigated in clinical trials for inflammatory diseases.[4][5] | Advanced to Phase II/III clinical trials for inflammatory conditions, but development was halted for some indications.[6][7] |
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases to minimize off-target effects. Both AMG-548 and BIRB 796 have been extensively profiled for their inhibitory activity against the p38 MAPK family and a broader panel of kinases.
AMG-548 is a highly potent and selective inhibitor of p38α.[1] It exhibits significantly lower affinity for other p38 isoforms, demonstrating over 1000-fold selectivity for p38α over p38γ and p38δ.[1] In contrast, BIRB 796 acts as a pan-p38 inhibitor, potently inhibiting all four isoforms (α, β, γ, and δ).[2][8] BIRB 796 is also known to inhibit other kinases, such as JNK2 and B-Raf, at nanomolar concentrations.[2][3]
The distinct binding mechanisms of these inhibitors contribute to their different selectivity profiles. AMG-548 is an ATP-competitive inhibitor, binding to the active site of the kinase. BIRB 796, a diaryl urea compound, is a type II inhibitor that binds to an allosteric site and stabilizes the "DFG-out" conformation of the kinase, a mechanism that confers a slow dissociation rate.[9]
Table 1: Comparison of In Vitro Kinase Inhibition
| Kinase | This compound (Ki, nM) | BIRB 796 (IC50, nM) |
| p38α | 0.5[1] | 38[2] |
| p38β | 36[1] | 65[2] |
| p38γ | 2600[1] | 200[2] |
| p38δ | 4100[1] | 520[2] |
| JNK2 | 39[1] | 98[3] |
| JNK3 | 61[1] | - |
| B-Raf | - | 83[2] |
| Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency. Data is compiled from multiple sources and may have been generated under different assay conditions. |
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is a crucial indicator of its potential therapeutic utility. A common assay to evaluate p38 inhibitors is the measurement of their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), in response to stimuli like lipopolysaccharide (LPS).
Both AMG-548 and BIRB 796 have demonstrated potent inhibition of TNFα release in cellular assays. AMG-548 is extremely potent in inhibiting LPS-stimulated TNFα production in human whole blood with an IC50 of 3 nM.[1] BIRB 796 also effectively inhibits LPS-induced TNFα production in human peripheral blood mononuclear cells (PBMCs) and whole blood, with reported IC50 values of 21 nM and 960 nM, respectively.[3]
Table 2: Cellular Activity Comparison
| Assay | This compound (IC50) | BIRB 796 (IC50) |
| LPS-induced TNFα release (Human Whole Blood) | 3 nM[1] | 960 nM[3] |
| LPS-induced TNFα release (Human PBMCs) | - | 21 nM[3] |
| IL-1β induced IL-6 release (Human Whole Blood) | 1.3 nM[1] | - |
| TNFα induced IL-8 release (Human Whole Blood) | 0.7 nM[1] | - |
Pharmacokinetic Properties
The pharmacokinetic profiles of AMG-548 and BIRB 796 have been evaluated in preclinical models, providing insights into their oral bioavailability and half-life. Both compounds have been reported to be orally active.
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | This compound | BIRB 796 |
| Species | Rat | Mouse |
| Oral Bioavailability (F%) | 62%[1] | Good (Specific value not consistently reported) |
| Half-life (t1/2) | 4.6 hours[1] | - |
| Species | Dog | - |
| Oral Bioavailability (F%) | 47%[1] | - |
| Half-life (t1/2) | 7.3 hours[1] | - |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these inhibitors, it is essential to understand the p38 MAPK signaling pathway and the general workflow of the assays used to characterize them.
Caption: The p38 MAPK signaling cascade.
The diagram above illustrates the canonical p38 MAPK signaling pathway. External stimuli such as stress and inflammatory cytokines activate a cascade of kinases (MAP3K and MAP2K), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream substrates, leading to diverse cellular responses. Both AMG-548 and BIRB 796 exert their effects by inhibiting the activity of p38 MAPK.
Caption: General experimental workflows.
The above workflows depict simplified protocols for an in vitro kinase assay and a whole blood TNFα release assay, two common methods for characterizing p38 inhibitors.
Experimental Protocols
1. In Vitro p38α Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against recombinant p38α kinase.
-
Reagents and Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate like ATF2)
-
[γ-33P]ATP or unlabeled ATP for non-radioactive detection methods
-
AMG-548 or BIRB 796 at various concentrations
-
96-well filter plates or appropriate assay plates
-
Scintillation counter or plate reader for detection
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors (AMG-548 or BIRB 796) in the kinase buffer.
-
In a 96-well plate, add the recombinant p38α enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-33P]ATP for radioactive detection).
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radioactive assays, transfer the reaction mixture to a filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the detection protocol for the specific assay format (e.g., fluorescence, luminescence).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
2. Human Whole Blood TNFα Release Assay
This protocol outlines a method to evaluate the effect of inhibitors on LPS-induced TNFα production in a physiologically relevant matrix.
-
Reagents and Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) from E. coli
-
AMG-548 or BIRB 796 at various concentrations
-
RPMI 1640 cell culture medium
-
96-well cell culture plates
-
Human TNFα ELISA kit
-
Centrifuge
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in RPMI 1640 medium.
-
In a 96-well plate, add a small volume of the diluted inhibitors.
-
Add fresh human whole blood to each well containing the inhibitor and mix gently.
-
Pre-incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare a working solution of LPS in RPMI 1640 medium.
-
Add the LPS solution to the wells to induce TNFα production (final concentration typically 10-100 ng/mL). Include vehicle-only wells as a negative control.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Carefully collect the plasma supernatant from each well.
-
Measure the concentration of TNFα in the plasma samples using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNFα production for each inhibitor concentration and determine the IC50 value.
-
Conclusion
Both this compound and BIRB 796 are potent inhibitors of the p38 MAPK pathway with distinct profiles. AMG-548 offers high potency and selectivity for the p38α isoform, which may be advantageous in studies where specific targeting of this isoform is desired to minimize off-target effects. BIRB 796, as a pan-p38 inhibitor, may be more suitable for applications where broader inhibition of the p38 family is required.
The choice between these two inhibitors will ultimately depend on the specific research question and experimental context. Researchers should consider the desired selectivity profile, the cellular system being used, and the intended downstream applications when making their selection. The provided data and protocols serve as a valuable resource to guide this decision-making process.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 5. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 6. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
A Comparative Guide to Selective p38α Inhibitors: AMG-548 and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. The p38α isoform, in particular, has been a major focus of drug discovery efforts. This guide provides a detailed comparison of AMG-548, a potent and selective p38α inhibitor, with other notable selective p38α inhibitors: BIRB-796, VX-702, and SCIO-469. The information is presented to aid researchers in understanding the nuanced differences in their biochemical potency, cellular activity, and pharmacokinetic profiles.
Introduction to p38α Inhibition
The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1] Activation of p38α triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1] Inhibition of p38α is therefore a promising strategy for the treatment of inflammatory conditions like rheumatoid arthritis. This guide focuses on AMG-548 and compares its profile with other well-characterized selective p38α inhibitors that have been evaluated in preclinical and clinical studies.
Biochemical Potency and Selectivity
A critical aspect of a successful kinase inhibitor is its potency against the intended target and its selectivity over other related kinases to minimize off-target effects. The following table summarizes the in vitro inhibitory activities of AMG-548 and its comparators against the four p38 MAPK isoforms.
| Compound | p38α (Kᵢ/IC₅₀, nM) | p38β (Kᵢ/IC₅₀, nM) | p38γ (Kᵢ/IC₅₀, nM) | p38δ (Kᵢ/IC₅₀, nM) | Selectivity Notes |
| AMG-548 | 0.5 (Kᵢ)[2] | 36 (Kᵢ)[2] | 2600 (Kᵢ)[2] | 4100 (Kᵢ)[2] | >1000-fold selective over p38γ and p38δ.[2] Modest selectivity against JNK2 (Ki=39 nM) and JNK3 (Ki=61 nM).[2] |
| BIRB-796 | 38 (IC₅₀) | 65 (IC₅₀) | 200 (IC₅₀) | 520 (IC₅₀) | Pan-p38 inhibitor with good potency against all isoforms. Also inhibits JNK2. |
| VX-702 | 3.7 (Kᵈ) | 17 (Kᵈ) | - | - | 14-fold higher potency for p38α over p38β. |
| SCIO-469 | 9 (IC₅₀) | ~90 (IC₅₀) | >18000 (IC₅₀) | >18000 (IC₅₀) | ~10-fold selective for p38α over p38β and >2000-fold selective over 20 other kinases. |
Cellular Activity
The ability of an inhibitor to suppress the production of inflammatory cytokines in a cellular context is a key measure of its potential therapeutic efficacy. The following table presents the potency of the selected inhibitors in a whole blood assay, which measures the inhibition of TNF-α production stimulated by lipopolysaccharide (LPS).
| Compound | Inhibition of LPS-stimulated TNF-α in Human Whole Blood (IC₅₀, nM) |
| AMG-548 | 3[2] |
| BIRB-796 | 960 |
| VX-702 | 99 ng/mL (~245 nM) |
| SCIO-469 | Data not publicly available |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for its clinical success, determining its absorption, distribution, metabolism, and excretion. Limited publicly available data for these compounds are summarized below.
| Compound | Bioavailability (F%) | Half-life (t₁/₂) | Species |
| AMG-548 | 62%[2] | 4.6 hours[2] | Rat[2] |
| 47%[2] | 7.3 hours[2] | Dog[2] | |
| BIRB-796 | Good oral bioavailability | - | Mouse |
| VX-702 | - | 16-20 hours | Human |
| SCIO-469 | Orally active | - | - |
In Vivo Efficacy in Arthritis Models
While direct comparative in vivo studies are not publicly available, several of these compounds have been evaluated in preclinical models of rheumatoid arthritis, most commonly the collagen-induced arthritis (CIA) model in rodents.
AMG-548: Stated to be efficacious in acute and chronic models of arthritis, though specific experimental data from these studies are not detailed in the public domain. The preclinical development of AMG-548 for inflammation and rheumatoid arthritis was reported to be discontinued in September 2008.[3]
BIRB-796: Has demonstrated efficacy in a mouse model of established collagen-induced arthritis.
VX-702: Was found to be equivalent to prednisolone and methotrexate in a mouse collagen-induced arthritis model.
SCIO-469: Has been shown to reduce tumor burden and angiogenesis in murine models of multiple myeloma, a disease with an inflammatory component.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and the Point of Inhibition by AMG-548.
Caption: General Workflow for an In Vitro p38α Kinase Inhibition Assay.
Caption: Workflow for the LPS-stimulated TNF-α Release Assay in Human Whole Blood.
Experimental Protocols
p38α MAPK Enzymatic Assay (A General Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like ATF2)
-
¹⁰ µM ATP solution containing [γ-³³P]ATP
-
Test compound (e.g., AMG-548) at various concentrations
-
96-well plates
-
Phosphocellulose filter plates or other separation method
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase buffer.
-
In a 96-well plate, add the test compound solution, recombinant p38α enzyme, and the substrate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting program.
LPS-induced TNF-α Secretion in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of a key pro-inflammatory cytokine in a physiologically relevant ex vivo setting.
Materials:
-
Freshly drawn human whole blood from healthy volunteers, collected in tubes containing an anticoagulant (e.g., heparin).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (e.g., AMG-548) at various concentrations.
-
RPMI 1640 cell culture medium.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Dilute the whole blood with RPMI 1640 medium (e.g., 1:1 ratio).
-
Add the diluted blood to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Add LPS to the wells to a final concentration that induces a robust TNF-α response (e.g., 100 ng/mL).
-
Incubate the plate for a further period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the concentration of TNF-α in the plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC₅₀ value.
Collagen-Induced Arthritis (CIA) Model in Rodents
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Animals:
-
DBA/1 mice or Lewis rats, which are susceptible to CIA induction.
Materials:
-
Bovine or chicken type II collagen.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
Test compound (e.g., AMG-548) formulated for the desired route of administration (e.g., oral gavage).
-
Calipers for measuring paw swelling.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Immunization:
-
Prepare an emulsion of type II collagen and CFA.
-
On day 0, immunize the animals intradermally at the base of the tail with the collagen/CFA emulsion.
-
-
Booster Immunization:
-
On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
-
Disease Monitoring:
-
Starting from around day 21, monitor the animals daily for the onset and severity of arthritis.
-
Measure paw swelling using calipers.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal swelling and joint rigidity/ankylosis. The scores for all four paws are summed for a total arthritis score per animal.
-
-
Treatment:
-
Once the animals develop clinical signs of arthritis (e.g., a mean arthritis score of 2), randomize them into treatment and vehicle control groups.
-
Administer the test compound and vehicle daily for a specified period (e.g., 14-21 days).
-
-
Efficacy Evaluation:
-
Continue to monitor and record arthritis scores and paw swelling throughout the treatment period.
-
At the end of the study, euthanize the animals and collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Blood samples can also be collected to measure levels of inflammatory biomarkers.
-
-
Data Analysis:
-
Compare the mean arthritis scores, paw swelling, and histological scores between the treatment and vehicle groups to determine the efficacy of the test compound.
-
Conclusion
AMG-548 is a highly potent and selective p38α inhibitor with excellent cellular activity in inhibiting TNF-α production. Its in vitro profile is comparable or superior to other selective p38α inhibitors such as BIRB-796, VX-702, and SCIO-469. While its pharmacokinetic properties appear favorable in preclinical species, the lack of detailed, publicly available in vivo efficacy data in disease models makes a direct comparison of its therapeutic potential challenging. The discontinuation of its preclinical development for inflammatory diseases suggests that there may have been challenges that are not apparent from the publicly available data. Nevertheless, the data presented in this guide provides a valuable resource for researchers working on the development of novel p38α inhibitors, highlighting the key parameters for evaluation and offering standardized protocols for comparative studies.
References
AMG-548: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and orally active inhibitor primarily targeting the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in a variety of diseases.[2][3] This guide provides a comprehensive overview of the selectivity profile of AMG-548 against other kinases, supported by available experimental data. It also details a representative experimental protocol for assessing kinase inhibition and visualizes the key signaling pathways affected by this compound.
Data Presentation: Kinase Inhibition Profile of AMG-548
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. AMG-548 has been profiled against a panel of kinases to determine its specificity. The following table summarizes the available quantitative data on the inhibitory activity of AMG-548 against its primary target, p38α, its isoforms, and other selected kinases.
| Kinase Target | Inhibition Constant (Ki) | Reference |
| p38α | 0.5 nM | [1] |
| p38β | 36 nM | [1] |
| p38γ | 2600 nM | [1] |
| p38δ | 4100 nM | [1] |
| JNK2 | 39 nM | [1] |
| JNK3 | 61 nM | [1] |
| Casein Kinase 1δ (CK1δ) | Cross-reactivity observed | |
| Casein Kinase 1ε (CK1ε) | Cross-reactivity observed |
As the data indicates, AMG-548 is a highly potent inhibitor of p38α with a Ki of 0.5 nM.[1] It demonstrates significant selectivity for p38α over the other p38 isoforms, with greater than 1000-fold selectivity against p38γ and p38δ.[1] While still exhibiting potent inhibition, AMG-548 is slightly less active against p38β.[1] Notably, modest inhibitory activity is also observed against JNK2 and JNK3.[1]
Furthermore, studies have revealed that AMG-548 can inhibit Casein Kinase 1 isoforms δ and ε (CK1δ/ε). This off-target activity has been shown to be responsible for the compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following is a representative protocol for a biochemical kinase inhibition assay, based on commonly used methods for characterizing p38 MAPK inhibitors. The exact parameters for the characterization of AMG-548 may have varied.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., AMG-548) against a specific kinase (e.g., p38α).
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF-2)
-
Test compound (AMG-548) dissolved in DMSO
-
Microplates (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound (AMG-548) is prepared in DMSO to create a range of concentrations for IC50 determination. A DMSO-only control is also included.
-
Reaction Setup: The kinase reaction is set up in the microplate wells. The components are typically added in the following order:
-
Kinase buffer
-
Test compound at various concentrations
-
Recombinant p38α kinase
-
-
Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide (ATF-2) to each well. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (or remaining ATP) is quantified. In the case of the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the controls (0% inhibition for DMSO-only and 100% inhibition for no kinase activity). The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by AMG-548.
Caption: p38 MAPK signaling pathway and the point of inhibition by AMG-548.
References
Validating Target Engagement of AMG-548 Dihydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AMG-548 dihydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). We will explore experimental data for AMG-548 and compare its performance with alternative p38 MAPK inhibitors, Losmapimod and SB203580. Detailed protocols for key target engagement assays and visualizations of relevant pathways and workflows are included to assist researchers in designing and executing their experiments.
Introduction to AMG-548 and its Target: p38α
This compound is a small molecule inhibitor that selectively targets the p38α kinase, a key enzyme in the MAPK signaling pathway.[1][2] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, osmotic shock, and ultraviolet light, and is involved in regulating a plethora of cellular processes such as apoptosis, inflammation, and cell differentiation.[3] The selectivity profile of AMG-548 shows high affinity for p38α, with a reported Ki of 0.5 nM.[2] While highly selective for p38α over the γ and δ isoforms, it exhibits some modest activity against p38β (Ki = 36 nM), JNK2 (Ki = 39 nM), and JNK3 (Ki = 61 nM).[1][3] Additionally, AMG-548 has been shown to inhibit Casein kinase 1 isoforms δ and ε.[2] Validating that a compound like AMG-548 reaches and binds to its intended target within a cell is a critical step in drug discovery, confirming its mechanism of action and informing structure-activity relationship studies.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular targets. The diagram below illustrates the core components of this pathway.
Caption: The p38 MAPK signaling cascade.
Comparison of p38α Inhibitors: Target Engagement Data
Validating target engagement in a cellular context provides crucial evidence that a compound interacts with its intended target under physiological conditions. The following table summarizes key quantitative data from cellular target engagement studies for AMG-548 and two alternative p38 MAPK inhibitors.
| Compound | Assay Type | Cell Line/System | Key Parameter | Result |
| AMG-548 | BiTSA (CETSA variant) | A549 | ΔTagg | 12.4 °C (at 10 µM)[4] |
| Apparent Cellular EC50 | 2.06 nM[4] | |||
| SB203580 | CETSA | Platelets | ΔTagg | 7.4 °C (at 10 µM) |
| Cellular IC50 (p38 signaling) | 0.2 - 1 µM | |||
| Losmapimod | Downstream Target Phosphorylation | Human Blood and Muscle | p-HSP27/Total HSP27 Ratio | Dose-dependent decrease[5][6] |
Note: Data for each compound were generated in separate studies and may not be directly comparable due to differences in experimental conditions.
Experimental Methodologies for Target Engagement
Two prominent methods for validating small molecule target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique that relies on the principle of ligand-induced thermal stabilization of a target protein.[7] When a compound binds to its target protein, the protein's resistance to heat-induced denaturation increases. This change in thermal stability can be quantified, providing evidence of target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay.
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549, HEK293) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or alternative inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours in serum-free media.
-
-
Heat Treatment:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p38α, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
For each treatment condition, plot the percentage of soluble p38α relative to the non-heated control against the temperature.
-
Determine the melting temperature (Tm) or aggregation temperature (Tagg) for each condition.
-
The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift, indicating target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Caption: Workflow for a NanoBRET™ Target Engagement Assay.
-
Cell Transfection:
-
Transfect HEK293 cells with a plasmid encoding a p38α-NanoLuc® fusion protein using a suitable transfection reagent. Co-transfection with a carrier DNA can help to achieve optimal expression levels.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Plate the cells in a white, 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound or other test compounds.
-
Add the compounds to the cells, followed by the addition of a p38α-specific NanoBRET™ tracer at a pre-determined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition:
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to each well.
-
-
Signal Detection:
-
Measure the luminescence at the donor (460 nm) and acceptor (618 nm) wavelengths using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Correct the raw BRET ratio by subtracting the background BRET ratio from cells not treated with the tracer.
-
Plot the corrected BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a selective p38α inhibitor. This guide has provided a comparative overview of AMG-548 and alternative compounds, highlighting quantitative data from cellular thermal shift and downstream phosphorylation assays. The detailed protocols for CETSA and NanoBRET™ offer researchers practical guidance for implementing these powerful techniques. The choice of assay will depend on the specific research question, available resources, and the desired throughput. By employing these methods, researchers can gain a deeper understanding of the cellular activity of AMG-548 and other p38 MAPK inhibitors, ultimately accelerating the drug discovery process.
References
- 1. biocompare.com [biocompare.com]
- 2. abmole.com [abmole.com]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
Comparative Analysis of AMG-548 Cross-Reactivity with p38 Isoforms and Alternative Inhibitors
For researchers and professionals in drug development, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of AMG-548, a potent p38α mitogen-activated protein kinase (MAPK) inhibitor, with a focus on its cross-reactivity with the p38β isoform. We present supporting experimental data for AMG-548 and alternative p38 inhibitors, along with detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflows.
Inhibitor Selectivity Profile
The following table summarizes the in vitro inhibitory activity of AMG-548 and other notable p38 inhibitors against the four p38 MAPK isoforms (α, β, γ, and δ). The data are presented as the inhibitor concentration required for 50% inhibition (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.
| Inhibitor | p38α | p38β | p38γ | p38δ | Off-Target Activity |
| AMG-548 | Ki = 0.5 nM[1][2] | Ki = 36 nM[1] | Ki = 2600 nM[1] | Ki = 4100 nM[1] | Inhibits Casein Kinase 1δ/ε, JNK2 (Ki=39 nM), JNK3 (Ki=61 nM)[1] |
| VX-745 (Neflamapimod) | IC50 = 10 nM[3][4] | IC50 = 220 nM[3] | No inhibition | Not specified | >1000-fold selectivity over ERK1 and JNK1-3[4] |
| SCIO-469 | IC50 = 9 nM | ~10-fold less potent than p38α | Not specified | Not specified | >2000-fold selectivity over 20 other kinases |
| SB 202190 | IC50 = 50 nM[5][6][7][8] | IC50 = 100 nM[5][6][7][8] | Not specified | Not specified | Negligible effects on ERKs and JNKs at 10 µM[7] |
Note: IC50 and Ki values are dependent on the specific assay conditions and may vary between different studies.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation. The four isoforms of p38—α, β, γ, and δ—exhibit distinct tissue distribution and substrate specificities, leading to diverse physiological outcomes.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor selectivity data, detailed and standardized experimental protocols are essential. Below are representative protocols for key assays used to characterize p38 inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant p38 kinase isoforms (α, β, γ, δ)
-
Kinase substrate (e.g., ATF2)
-
AMG-548 and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the specific p38 isoform in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-p38 Western Blot Assay
This assay measures the phosphorylation status of p38 in a cellular context to assess the inhibitor's ability to block pathway activation.
Materials:
-
Cell line (e.g., THP-1, HeLa)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
AMG-548 and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a known p38 activator (e.g., 1 µg/mL LPS for 30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-p38 to total p38.
Experimental Workflow for Inhibitor Selectivity Screening
The following diagram illustrates a typical workflow for screening and characterizing the selectivity of a novel p38 inhibitor.
Caption: Workflow for p38 inhibitor screening.
Conclusion
AMG-548 is a highly potent inhibitor of p38α with a notable degree of selectivity over the other p38 isoforms.[1][2] Its cross-reactivity with p38β is approximately 72-fold less than its activity against p38α.[1] However, researchers should be aware of its off-target effects, particularly on Casein Kinase 1δ and ε, which may influence experimental outcomes in certain contexts.[1] The selection of an appropriate p38 inhibitor for a specific research application should be guided by a thorough evaluation of its selectivity profile, as detailed in this guide. The provided experimental protocols offer a framework for independently verifying and comparing the performance of AMG-548 and other p38 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VX-745, p38 alpha MAPK inhibitor (CAS 209410-46-8) | Abcam [abcam.com]
- 5. SB 202190 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. tpca-1.com [tpca-1.com]
A Comparative Guide: AMG-548 Dihydrochloride vs. Pan-p38 Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a suitable p38 MAP kinase inhibitor is a critical decision. This guide provides an objective comparison between the selective p38α inhibitor, AMG-548 dihydrochloride, and broader-spectrum pan-p38 inhibitors, supported by experimental data and detailed methodologies.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases.[1][2] While numerous p38 inhibitors have been developed, their clinical success has been hampered by issues of toxicity and lack of efficacy, often attributed to their broad inhibition of multiple p38 isoforms.[3][4] This has led to the development of more selective inhibitors like AMG-548, which primarily targets the p38α isoform. This guide will delve into the comparative performance of AMG-548 and pan-p38 inhibitors.
Data Presentation: A Head-to-Head Look at Potency and Selectivity
The following tables summarize the available quantitative data for AMG-548 and representative pan-p38 inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Potency and Selectivity of this compound [5]
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| p38α | 0.5 | - |
| p38β | 36 | - |
| p38γ | 2600 | - |
| p38δ | 4100 | - |
| JNK2 | 39 | - |
| JNK3 | 61 | - |
| Whole Blood LPS-stimulated TNFα | - | 3 |
Table 2: Potency of Representative Pan-p38 Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Reference |
| BIRB-796 | p38α | 38 | [2] |
| p38β | - | [2] | |
| p38γ | 520 | [2] | |
| p38δ | - | [2] | |
| SCIO-469 | p38α | Potent (exact value not specified) | [6] |
Note: Comprehensive and directly comparable Kᵢ or IC₅₀ values for all p38 isoforms for many pan-p38 inhibitors are not consistently available in the public domain.
As the data indicates, AMG-548 demonstrates high potency and selectivity for the p38α isoform, with significantly lower affinity for the γ and δ isoforms.[5] In contrast, pan-p38 inhibitors like BIRB-796 inhibit multiple p38 isoforms, although with varying potencies.[2][7] The broader activity of pan-p38 inhibitors has been linked to off-target effects and toxicities observed in clinical trials.[3] For instance, SCIO-469, a potent p38α inhibitor, showed dose-limiting liver toxicity in clinical trials for rheumatoid arthritis.[4]
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for common assays used to characterize p38 inhibitors are provided below.
In Vitro p38 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified p38 kinase.
Protocol:
-
Reagents and Buffers:
-
Purified recombinant human p38α, p38β, p38γ, or p38δ enzyme.
-
Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[8]
-
Substrate: A peptide or protein substrate for p38, such as ATF2.
-
ATP: Adenosine triphosphate, typically used at a concentration near its Kₘ for the specific kinase.
-
Test Compounds: AMG-548 or pan-p38 inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagent: A reagent to quantify kinase activity, such as ADP-Glo™ Kinase Assay kit (Promega) which measures ADP production.[8]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound dilution or vehicle (DMSO) control.[8]
-
Add 2 µl of the purified p38 enzyme solution.[8]
-
Add 2 µl of a mixture containing the substrate and ATP to initiate the kinase reaction.[8]
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Stop the reaction and measure the kinase activity according to the detection reagent manufacturer's instructions. For the ADP-Glo™ assay, this involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for 30 minutes before reading the luminescence.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.
-
Cell-Based p38 Inhibition Assay (Phospho-p38 Detection)
This assay measures the inhibition of p38 phosphorylation in a cellular context, providing insights into the compound's cell permeability and activity on the endogenous target.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A549) in 96-well plates and culture for 24-48 hours.[9]
-
Pre-incubate the cells with serial dilutions of the test compounds or vehicle control for a specified time (e.g., 1 hour).[9]
-
Stimulate the p38 pathway by adding a known activator, such as anisomycin (10 µM) or lipopolysaccharide (LPS), for a short period (e.g., 30 minutes).[9]
-
-
Cell Lysis and Immunostaining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for the phosphorylated form of p38 (e.g., anti-phospho-p38 (Thr180/Tyr182)).[9]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like Hoechst.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-p38 in the nucleus and/or cytoplasm.
-
Normalize the phospho-p38 signal to the number of cells (nuclei count).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: p38 MAPK Signaling Pathway and Inhibition Points.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating Taxane Resistance: A Comparative Analysis of AMG 900 and Other Novel Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of AMG 900, a pan-Aurora kinase inhibitor, with other therapeutic alternatives in taxane-resistant cancer models. This analysis is based on publicly available preclinical data.
Introduction
Taxanes, such as paclitaxel and docetaxel, are a cornerstone of chemotherapy for a multitude of cancers. However, the development of resistance to these agents presents a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. This guide focuses on the preclinical evidence supporting AMG 900, an investigational pan-Aurora kinase inhibitor, as a potential treatment for taxane-resistant malignancies. Its performance is compared against other agents that have shown activity in this setting, namely cabazitaxel, ixabepilone, and eribulin.
It is important to note that an initial search for "AMG-548" did not yield any information regarding its use or efficacy in cancer models. The available data points to AMG-548 as a p38α inhibitor investigated for inflammatory diseases. Given the similarity in nomenclature and the direct relevance of "AMG 900" to the topic of taxane-resistant cancer, this guide will proceed with the analysis of AMG 900.
Mechanism of Action: A Departure from Microtubule Targeting
Unlike taxanes, which stabilize microtubules and induce mitotic arrest, AMG 900 targets the Aurora kinases (A, B, and C), which are key regulators of cell division.[1][2] Inhibition of these kinases leads to defects in chromosome alignment and segregation, ultimately causing cell death. This distinct mechanism of action provides a strong rationale for its efficacy in cancers that have developed resistance to microtubule-targeting agents.
Aurora Kinase Signaling Pathway
The Aurora kinase family plays a crucial role in orchestrating the complex process of mitosis. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis. Aurora C's function is less well-defined but is also implicated in mitosis. AMG 900, as a pan-inhibitor, disrupts these critical mitotic events.
Preclinical Efficacy in Taxane-Resistant Models
The following tables summarize the in vitro and in vivo preclinical data for AMG 900 and its comparators in cancer models with documented resistance to taxanes.
In Vitro Anti-proliferative Activity
| Compound | Cancer Type | Taxane-Resistant Cell Line | IC50 / EC50 (nM) | Fold-Resistance (Compared to Parental Line) |
| AMG 900 | Colon Cancer | HCT-15 | 1.3 | Not Applicable (Potent in resistant line) |
| Uterine Sarcoma | MES-SA/Dx5 | 1.1 | Not Applicable (Potent in resistant line) | |
| Cabazitaxel | Various | Multiple chemotherapy-resistant cell lines | 13 - 414 | 10-fold more potent than docetaxel |
| Ixabepilone | Breast Cancer | Multiple taxane-resistant cell lines | Low nanomolar range | Active in lines with P-gp overexpression and tubulin mutations |
| Eribulin | Ovarian Cancer | PTX10, PTX22 | Low nanomolar range | Retains activity in lines with β-tubulin mutations |
In Vivo Antitumor Activity
| Compound | Cancer Type | Taxane-Resistant Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| AMG 900 | Uterine Sarcoma | MES-SA/Dx5 | 15 mg/kg, p.o., BID, 2 days/week | 84% |
| Lung Cancer | NCI-H460/PTX | 15 mg/kg, p.o., BID, 2 days/week | 66% | |
| Cabazitaxel | Prostate Cancer | HID28 (castration-resistant) | 20 mg/kg | Greater efficacy than docetaxel |
| Eribulin | Breast Cancer | MDA-MB-435 | 0.25 - 1.0 mg/kg | >95% inhibition and tumor regression |
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the anti-proliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., AMG 900) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Xenograft Tumor Growth Inhibition Studies
In vivo efficacy is often evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.
-
Tumor Implantation: Human cancer cells (e.g., from a taxane-resistant cell line) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., AMG 900) is administered to the treatment group according to a specific dosing schedule (e.g., oral gavage daily or intermittently). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines. | Semantic Scholar [semanticscholar.org]
A Comparative Review of AMG-548 Dihydrochloride and Prominent Pim Kinase Inhibitors
An important clarification for our readers: Initial interest in a comparative analysis of AMG-548 dihydrochloride alongside Pim kinase inhibitors has highlighted a common point of confusion in kinase inhibitor research. AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), not a Pim kinase inhibitor.[1][2][3][4][5] This guide will provide a detailed literature review of this compound and compare its performance metrics with those of several well-characterized pan-Pim kinase inhibitors. This comparative analysis, while examining compounds with different primary targets, offers valuable insights for researchers in the broader field of kinase inhibitor drug discovery by contrasting their biochemical potencies, cellular activities, and the signaling pathways they modulate.
Introduction to p38 MAPK and Pim Kinase Families
The p38 MAPK and Pim kinase families are both crucial players in cell signaling, regulating processes such as cell proliferation, survival, and apoptosis. However, they operate through distinct pathways.
p38 MAP Kinases are key mediators of the cellular response to stress stimuli, including cytokines, ultraviolet irradiation, and osmotic shock.[6] They are involved in inflammatory responses, cell differentiation, and apoptosis.[6] The p38 family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[6]
Pim Kinases are a family of serine/threonine kinases consisting of three isoforms: Pim-1, Pim-2, and Pim-3.[7] These kinases are downstream effectors of many cytokine and growth factor signaling pathways and are known to play a significant role in cell cycle progression and the inhibition of apoptosis. Overexpression of Pim kinases is a hallmark of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][6][8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound against its primary target, p38α, and compares it with the potencies of several pan-Pim kinase inhibitors against the three Pim isoforms.
| Compound Name | Primary Target(s) | Target Isoform | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) |
| This compound | p38 MAPK | p38α | Kinase Assay | 0.5 nM | |
| p38β | Kinase Assay | 36 nM | |||
| p38γ | Kinase Assay | 2600 nM | |||
| p38δ | Kinase Assay | 4100 nM | |||
| JNK | JNK2 | Kinase Assay | 39 nM | ||
| JNK3 | Kinase Assay | 61 nM | |||
| PIM447 (LGH447) | Pim Kinase | Pim-1 | Kinase Assay | 6 pM | |
| Pim-2 | Kinase Assay | 18 pM | |||
| Pim-3 | Kinase Assay | 9 pM | |||
| AZD1208 | Pim Kinase | Pim-1 | Kinase Assay | 0.4 nM | |
| Pim-2 | Kinase Assay | 5 nM | |||
| Pim-3 | Kinase Assay | 1.9 nM | |||
| SGI-1776 | Pim Kinase | Pim-1 | Kinase Assay | 7 nM | |
| Pim-2 | Kinase Assay | 363 nM | |||
| Pim-3 | Kinase Assay | 69 nM | |||
| Flt3 | Kinase Assay | 44 nM | |||
| TP-3654 | Pim Kinase | Pim-1 | Kinase Assay | 5 nM | |
| Pim-2 | Kinase Assay | 239 nM | |||
| Pim-3 | Kinase Assay | 42 nM |
Cellular and In Vivo Activity
This compound has demonstrated potent activity in cellular and whole blood assays. It is a powerful inhibitor of TNFα production stimulated by lipopolysaccharide (LPS) in human whole blood, with an IC₅₀ value of 3 nM.[1][2] It also inhibits the production of other inflammatory cytokines such as IL-1β (IC₅₀ = 7 nM), IL-8 (IC₅₀ = 0.7 nM), and IL-6 (IC₅₀ = 1.3 nM).[1][2] Pharmacokinetic studies have shown that AMG-548 has good oral bioavailability in rats (62%) and dogs (47%).[1][2]
Pim Kinase Inhibitors have shown efficacy in a variety of preclinical cancer models.
-
PIM447 (LGH447) induces apoptosis and cell cycle arrest in multiple myeloma cells and has shown dual antimyeloma and bone-protective effects.[9][10][11]
-
AZD1208 has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML), where it inhibits cell growth, induces apoptosis, and causes cell cycle arrest.[4][7][9][12][13]
-
SGI-1776 has shown potent preclinical activity against AML and was the first Pim kinase inhibitor to enter clinical trials.[13][14] However, its development was halted due to cardiotoxicity.[15]
-
TP-3654 is a second-generation Pim kinase inhibitor with improved potency and reduced cardiotoxicity compared to earlier inhibitors.[14][15]
Signaling Pathways
The signaling pathways modulated by AMG-548 and Pim kinase inhibitors are distinct, reflecting their different primary targets.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays cited in the literature for kinase inhibitors.
Radiometric Kinase Assay (p38α and Pim-1)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Protocol Details:
-
Reaction Buffer: Typically contains a buffering agent (e.g., 25 mM MOPS, pH 7.2), β-glycerophosphate, MgCl₂, EGTA, and DTT.[8][15]
-
Substrate: For p38α, a common substrate is ATF2.[8] For Pim-1, substrates like Histone H2B or a specific peptide can be used.[1]
-
ATP: A mixture of unlabeled ATP and [γ-³²P]ATP is used. The concentration of unlabeled ATP is typically close to the Kₘ of the kinase for ATP to ensure physiological relevance.
-
Incubation: The reaction is typically incubated at 30°C for a set period (e.g., 30-60 minutes).
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated (e.g., by SDS-PAGE) and the incorporated radioactivity is quantified.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., multiple myeloma cell lines for PIM447) are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 48-72 hours).[2]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[3][5][16]
-
Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[3][16]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
Human Whole Blood Assay (for AMG-548)
This assay assesses the ability of a compound to inhibit cytokine production in a more physiologically relevant ex vivo setting.
Protocol Details:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Pre-incubation: The whole blood is pre-incubated with various concentrations of the test compound (e.g., AMG-548) for a short period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the blood to stimulate the production of pro-inflammatory cytokines like TNFα.
-
Incubation: The blood is incubated for several hours (e.g., 4-6 hours) at 37°C.
-
Plasma Separation: The plasma is separated from the blood cells by centrifugation.
-
Cytokine Quantification: The concentration of TNFα in the plasma is measured using a specific immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of TNFα production is calculated.
Conclusion
While this compound and Pim kinase inhibitors such as PIM447, AZD1208, SGI-1776, and TP-3654 are all small molecule kinase inhibitors, they target distinct signaling pathways. AMG-548 is a highly potent and selective inhibitor of p38α MAPK, with demonstrated anti-inflammatory effects. In contrast, the Pim kinase inhibitors are primarily being developed as anti-cancer agents due to the role of Pim kinases in promoting cell survival and proliferation in various malignancies.
This comparative guide highlights the importance of precise target identification in drug discovery. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers working on the development of novel kinase inhibitors, enabling a deeper understanding of their mechanisms of action and facilitating the design of future studies.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. promega.com [promega.com]
- 7. broadpharm.com [broadpharm.com]
- 8. promega.com [promega.com]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
A Comparative Analysis of AMG-548 and AMG 510 (Sotorasib) Efficacy
A Note on Data Availability: Publicly available information on the in vivo efficacy of AMG-548, a selective p38α inhibitor, is limited. While early clinical trials were initiated, detailed efficacy results have not been widely published. It has been reported that despite its potent in vitro activity, concerns regarding elevated liver enzymes may have impacted its clinical development.[1] This guide therefore presents the available in vitro data for AMG-548 and contrasts it with the extensive preclinical and clinical efficacy data of AMG 510 (Sotorasib), a landmark inhibitor of KRAS G12C. This comparison serves to highlight the distinct mechanisms and therapeutic applications of these two targeted therapies developed by Amgen.
In Vitro Efficacy
The in vitro potency of AMG-548 and AMG 510 reflects their high selectivity for their respective targets. AMG-548 demonstrates potent inhibition of the p38α kinase and subsequent cytokine release, while AMG 510 effectively targets the mutant KRAS G12C protein, leading to the suppression of downstream signaling pathways.
| Parameter | AMG-548 | AMG 510 (Sotorasib) | Reference |
| Target | p38α | KRAS G12C | [2] |
| Ki (p38α) | 0.5 nM | - | [2] |
| Ki (p38β) | 36 nM | - | [2] |
| Ki (p38γ) | 2600 nM | - | [2] |
| Ki (p38δ) | 4100 nM | - | [2] |
| IC50 (LPS-stimulated TNFα in whole blood) | 3 nM | - | [2] |
| IC50 (LPS-stimulated IL-1β in whole blood) | 7 nM | - | [2] |
| IC50 (TNFα-induced IL-8 in whole blood) | 0.7 nM | - | [2] |
| IC50 (IL-1β-induced IL-6 in whole blood) | 1.3 nM | - | [2] |
| Cellular p-ERK IC90 | - | Not specified, but potent inhibition observed | [3] |
| Effect on Cell Viability | - | Selectively impairs viability of KRAS G12C mutant cell lines | [4] |
In Vivo Efficacy
AMG-548 Pharmacokinetics [2]
| Species | Oral Bioavailability (F) | Half-life (t1/2) |
| Rat | 62% | 4.6 hours |
| Dog | 47% | 7.3 hours |
AMG 510 (Sotorasib) In Vivo Efficacy in Xenograft Models
| Model | Treatment | Outcome | Reference |
| H358 xenografts (KRAS G12C) | 10-180 mg/kg, daily oral gavage for 21 days | Dose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition and 30% complete regression. | [4] |
| A549 xenografts (KRAS wild-type) | Not specified | No significant effect. | [4] |
| Patient-derived xenograft (PDX) model of KRAS G12C colorectal cancer | 100 mg/kg, oral | Reduced tumor volume by 65% after 28 days. | [4] |
| MIA PaCa-2 T2 xenografts | Not specified | Dose-dependent tumor growth inhibition. | [3] |
Signaling Pathways
The distinct mechanisms of action of AMG-548 and AMG 510 are best understood by visualizing their respective signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 5. dovepress.com [dovepress.com]
- 6. amgen.com [amgen.com]
Genetic Validation of p38α as the Target of AMG-548: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38α inhibitor AMG-548 with other well-known p38 inhibitors, BIRB-796 and SB203580. The focus is on the genetic validation of p38α as the primary target of AMG-548, supported by experimental data.
Executive Summary
AMG-548 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). Genetic validation studies utilizing short hairpin RNA (shRNA) to knockdown p38α in glioblastoma cells confirm that the cytotoxic effects of AMG-548 are mediated through the inhibition of p38α. This guide presents a comparative analysis of AMG-548's potency and cellular effects against alternative p38 inhibitors, BIRB-796 and SB203580, highlighting its efficacy and selectivity.
Comparative Analysis of p38 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of AMG-548, BIRB-796, and SB203580.
Table 1: Inhibitor Potency against p38 Isoforms
| Inhibitor | p38α (Kᵢ, nM) | p38β (Kᵢ, nM) | p38γ (Kᵢ, nM) | p38δ (Kᵢ, nM) |
| AMG-548 | 0.5[1] | 36[1] | 2600[1] | 4100[1] |
| BIRB-796 | 0.1 | 0.2 | 3.3 | 13 |
| SB203580 | 21 | 50 | >10000 | >10000 |
Table 2: Cellular Activity of p38 Inhibitors
| Inhibitor | Cell-Based Assay | Cell Line | IC₅₀ (nM) |
| AMG-548 | LPS-induced TNFα production | Human Whole Blood | 3[1] |
| Ischemia-induced cell death | LN229 Glioblastoma | ~2000 | |
| BIRB-796 | Proliferation | U87 Glioblastoma | 34,960[2] |
| Proliferation | U251 Glioblastoma | 46,300[2] | |
| SB203580 | LPS-induced TNFα production | THP-1 | ~100-300 |
Genetic Validation of p38α as the Target of AMG-548
A study by Kim et al. (2025) provides direct genetic evidence for p38α being the critical target of AMG-548 in glioblastoma cells.[1][3][4][5] The researchers utilized shRNA to specifically knockdown the expression of p38α in LN229 glioblastoma cells and observed a significant increase in cell viability under ischemic conditions, mimicking the tumor microenvironment.[1][3][4][5]
Table 3: Effect of AMG-548 and p38α Knockdown on Glioblastoma Cell Viability under Ischemic Conditions
| Treatment | Cell Line | Effect on Cell Viability |
| AMG-548 (2µM) | LN229KRAS(G12D) | Increased survival[1][3][4][5] |
| p38α shRNA | LN229KRAS(G12D) | Increased survival[1][3][4][5] |
These results demonstrate that both pharmacological inhibition of p38α by AMG-548 and genetic knockdown of p38α produce the same phenotype, providing strong validation that p38α is the key mediator of AMG-548's effects on cell survival in this context.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Experimental Protocols
shRNA-mediated Knockdown of p38α
Objective: To specifically reduce the expression of p38α in glioblastoma cells to validate it as the target of AMG-548.
Protocol:
-
shRNA Vector Preparation: Lentiviral vectors expressing shRNAs targeting p38α (MAPK14) or a non-targeting control shRNA are prepared.[6][7][8][9][10]
-
Cell Transduction: LN229 glioblastoma cells are seeded and cultured to approximately 70-80% confluency. The cells are then transduced with the lentiviral particles containing the p38α-targeting or control shRNA.
-
Selection of Transduced Cells: Following transduction, the cells are treated with a selection agent (e.g., puromycin) to eliminate non-transduced cells.
-
Verification of Knockdown: The efficiency of p38α knockdown is confirmed by Western blotting, comparing the p38α protein levels in cells transduced with the p38α shRNA to those with the control shRNA.
Cell Viability Assay (Crystal Violet Staining)
Objective: To quantify the viability of glioblastoma cells following treatment with AMG-548 or p38α knockdown under ischemic conditions.
Protocol:
-
Cell Seeding: LN229 cells (control, AMG-548 treated, or p38α knockdown) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Ischemic Treatment: The culture medium is replaced with a glucose-free medium, and the plates are placed in a hypoxic chamber (e.g., 1% O₂) for 24-48 hours to mimic ischemic conditions.
-
Crystal Violet Staining:
-
The medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with 10% formalin for 15 minutes.
-
The fixative is removed, and the cells are stained with 0.5% crystal violet solution for 20 minutes.[11]
-
-
Quantification:
-
The plates are washed with water to remove excess stain and allowed to air dry.
-
The stained cells are solubilized with a solution (e.g., 10% acetic acid or methanol).[11]
-
The absorbance is measured at 570-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[12]
-
Whole Blood LPS-stimulated TNFα Assay
Objective: To assess the potency of p38 inhibitors in a physiologically relevant ex vivo model.
Protocol:
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Inhibitor Treatment: The whole blood is pre-incubated with various concentrations of the p38 inhibitors (AMG-548, BIRB-796, SB203580) or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the blood samples at a final concentration of 10-100 ng/mL to stimulate the production of TNFα.
-
Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
TNFα Quantification: The concentration of TNFα in the plasma is determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of TNFα inhibition against the inhibitor concentration.
Conclusion
References
- 1. Involvement of p38 MAPK and MAPKAPK2 in promoting cell death and the inflammatory response to ischemic stress associated with necrotic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of p38 MAPK and MAPKAPK2 in promoting cell death and the inflammatory response to ischemic stress associated with necrotic glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Involvement of p38 MAPK and MAPKAPK2 in promoting cell death and the inflammatory response to ischemic stress associated with necrotic glioblastoma | Semantic Scholar [semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 8. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling AMG-548 dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AMG-548 dihydrochloride. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Mitigation
This compound is a potent, selective p38α inhibitor.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its potent biological activity and the data for similar chemical compounds, it should be handled as a hazardous substance. Potential hazards include toxicity if swallowed, in contact with skin, or inhaled, and it may cause serious eye irritation and allergic skin reactions.
Precautionary Measures:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only in a well-ventilated area.
-
Avoid release to the environment.
-
Wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing. |
| Skin Protection | Chemical-resistant nitrile gloves. A disposable lab coat is required. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or suit. |
| Respiratory Protection | For handling the solid compound, a NIOSH-approved N95 or higher-rated particulate respirator is essential to prevent inhalation of the powder. |
Quantitative Data Summary
The following table summarizes key quantitative data for AMG-548.
| Parameter | Value |
| Inhibitory Potency (Ki) | p38α: 0.5 nM, p38β: 3.6 nM, p38γ: 2600 nM, p38δ: 4100 nM[3] |
| Inhibitory Concentration (IC50) | Whole blood LPS-stimulated TNFα: 3 nM[1][3] |
| Molecular Weight | 461.56 g/mol |
| Solubility | Soluble to 100 mM in DMSO and ethanol. |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month.[1][4] |
Standard Operating Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a designated, locked, and well-ventilated area at the recommended temperature (-20°C for short-term storage).
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated, clean spatulas and weighing boats.
-
To prepare a stock solution, slowly add the solvent to the solid this compound to avoid dust generation.
Handling of Solutions:
-
When working with solutions of this compound, always wear gloves and eye protection.
-
Avoid the generation of aerosols.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Spill and Exposure Protocol:
-
Spill: In case of a spill, evacuate the area. For small spills of the solid, carefully wipe it up with a damp cloth, avoiding dust generation. For liquid spills, absorb with an inert material. Place all contaminated materials in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site with an appropriate solvent.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal.[5] Do not allow the product to enter drains.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
